Ubrogepant
Description
Properties
IUPAC Name |
(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F3N5O3/c1-16-20(17-6-3-2-4-7-17)11-22(26(39)37(16)15-29(30,31)32)35-25(38)19-10-18-12-28(13-23(18)34-14-19)21-8-5-9-33-24(21)36-27(28)40/h2-10,14,16,20,22H,11-13,15H2,1H3,(H,35,38)(H,33,36,40)/t16-,20-,22+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOOFTLHJSMHLN-ZQHRPCGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160178 | |
| Record name | Ubrogepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374248-77-7 | |
| Record name | Ubrogepant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374248-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubrogepant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubrogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ubrogepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UBROGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD0O8X2QJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ubrogepant's Mechanism of Action in Migraine Pathophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubrogepant is an orally administered small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, approved for the acute treatment of migraine with or without aura in adults.[1][2] This guide provides a detailed examination of its mechanism of action within the context of migraine pathophysiology, intended for a technical audience. This compound competitively and with high affinity binds to the CGRP receptor, a critical component in the trigeminovascular system's role in migraine.[3][4] By blocking the CGRP receptor, this compound inhibits the downstream signaling cascade, including the prevention of cyclic adenosine monophosphate (cAMP) accumulation, thereby mitigating neurogenic inflammation and pain signal transmission.[3] This document synthesizes key quantitative data, details of experimental protocols used in its characterization, and visual representations of its mechanism and relevant experimental workflows.
The Role of CGRP in Migraine Pathophysiology
Migraine is a complex neurological disorder, and a key player in its pathophysiology is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide. CGRP is widely distributed in both the central and peripheral nervous systems, with a notable concentration in the trigeminovascular system. During a migraine attack, CGRP levels are significantly elevated. The release of CGRP from trigeminal nerve fibers leads to a cascade of events, including:
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Vasodilation: CGRP is a potent vasodilator of cerebral and dural blood vessels.
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Neurogenic Inflammation: CGRP contributes to the release of inflammatory mediators from mast cells and other immune cells in the dura mater.
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Pain Signal Transmission: CGRP modulates nociceptive signaling within the trigeminal ganglion and the trigeminal nucleus caudalis, contributing to the perception of pain.
This compound's Core Mechanism: CGRP Receptor Antagonism
This compound exerts its therapeutic effect by acting as a competitive antagonist at the CGRP receptor. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and the receptor activity-modifying protein 1 (RAMP1). This compound binds with high affinity and selectivity to this receptor complex, preventing the binding of endogenous CGRP. This blockade effectively interrupts the downstream consequences of CGRP signaling.
Molecular Interaction with the CGRP Receptor
This compound binds to a pocket at the interface of the CLR and RAMP1 subunits. Molecular modeling studies suggest that this compound makes key interactions with residues in both CLR and RAMP1, effectively blocking the CGRP binding site. This competitive antagonism prevents the conformational changes in the receptor that are necessary for G-protein coupling and subsequent intracellular signaling.
Downstream Signaling Pathway
The CGRP receptor is primarily coupled to the Gs alpha subunit of the G-protein complex. Activation of the receptor by CGRP leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This compound's blockade of the CGRP receptor prevents this Gs-protein activation, thereby inhibiting the production of cAMP. The reduction in cAMP levels leads to a decrease in the activation of Protein Kinase A (PKA) and a subsequent reduction in the phosphorylation of downstream targets involved in vasodilation and nociceptive signaling.
Figure 1: this compound's blockade of the CGRP signaling pathway.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| CGRP Receptor (native) | Human | 0.067 nM | Radioligand Binding | |
| CGRP Receptor (cloned) | Human | 0.070 nM | Radioligand Binding | |
| CGRP Receptor | Rhesus | 0.079 nM | Radioligand Binding | |
| AMY1 Receptor | Human | 8.2 nM | Radioligand Binding | |
| AM1 Receptor | Human | >10,000 nM | Radioligand Binding | |
| AM2 Receptor | Human | 2059 nM | Radioligand Binding | |
| Functional Antagonism (IC50) | ||||
| CGRP-mediated cAMP | Human | 0.08 nM | cAMP Accumulation | |
| AMY1-mediated cAMP | Human | 8.4 nM | cAMP Accumulation |
Table 2: Clinical Efficacy of this compound (ACHIEVE I & II Trials - Pooled Data for 50 mg dose)
| Endpoint (at 2 hours post-dose) | This compound 50 mg | Placebo | p-value | Reference |
| Pain Freedom | 20.5% | 13.0% | <0.001 | |
| Absence of Most Bothersome Symptom | 38.7% | 27.6% | <0.001 |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound's mechanism of action.
Radioligand Binding Assay for CGRP Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the CGRP receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing the human CGRP receptor (e.g., SK-N-MC cells) or from cells recombinantly expressing the human CLR and RAMP1 subunits. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.
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Competitive Binding: A constant concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for CGRP Receptor Radioligand Binding Assay.
cAMP Accumulation Assay for Functional Antagonism
Objective: To determine the functional potency (IC50) of this compound in blocking CGRP-induced cAMP production.
General Protocol:
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Cell Culture: Cells stably expressing the human CGRP receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
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Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
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Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound.
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Stimulation: Cells are then stimulated with a fixed concentration of CGRP (typically the EC80) to induce cAMP production.
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Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).
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Data Analysis: The concentration of this compound that inhibits 50% of the CGRP-induced cAMP production (IC50) is determined by fitting the data to a dose-response curve.
Figure 3: Workflow for cAMP Accumulation Functional Assay.
Capsaicin-Induced Dermal Vasodilation (CIDV) Model
Objective: To assess the in vivo pharmacodynamic activity of this compound in blocking CGRP-mediated vasodilation.
General Protocol:
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Animal Model: The study is typically conducted in rhesus monkeys or rats.
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Anesthesia and Preparation: Animals are anesthetized, and a region of skin (e.g., forearm or abdomen) is shaved.
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Drug Administration: this compound or placebo is administered (e.g., orally or intravenously).
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Capsaicin Application: After a set period, capsaicin is topically applied to the prepared skin area to induce CGRP release and subsequent vasodilation.
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Blood Flow Measurement: Dermal blood flow is measured at baseline and at multiple time points after capsaicin application using laser Doppler imaging.
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Data Analysis: The change in blood flow from baseline is calculated, and the inhibitory effect of this compound on the capsaicin-induced vasodilation is determined.
Conclusion
This compound's mechanism of action is centered on its potent and selective competitive antagonism of the CGRP receptor. By blocking the binding of CGRP, this compound effectively inhibits the downstream signaling cascade that leads to vasodilation, neurogenic inflammation, and pain transmission, key events in the pathophysiology of migraine. Its efficacy has been demonstrated in robust clinical trials, and its pharmacological profile has been well-characterized through a variety of in vitro and in vivo experimental models. This in-depth understanding of this compound's mechanism provides a strong foundation for its clinical use and for the future development of novel migraine therapeutics targeting the CGRP pathway.
References
- 1. Pharmacological characterization of this compound and atogepant in cAMP assays at human, rat, and mouse calcitonin family receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurogenically mediated leakage of plasma protein occurs from blood vessels in dura mater but not brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Ubrogepant: A Technical Guide to its Mechanism as a CGRP Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ubrogepant is an orally bioavailable, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, also known as a "gepant," approved for the acute treatment of migraine with or without aura in adults.[1][2] Its mechanism of action involves the competitive blockade of the CGRP receptor, thereby inhibiting the inflammatory cascade and pain signaling associated with migraine pathophysiology.[3][4] Unlike triptans, this compound's action is not associated with vasoconstriction.[5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical pharmacology, pivotal trial data, and the experimental protocols used for its characterization.
The Role of CGRP in Migraine Pathophysiology
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is a key player in the pathophysiology of migraine. It is highly concentrated in trigeminal ganglion neurons, which innervate the meningeal blood vessels. During a migraine attack, activation of the trigeminovascular system leads to the release of CGRP from these nerve endings. This release triggers a cascade of events, including potent vasodilation of cerebral and dural blood vessels, mast cell degranulation, and neurogenic inflammation. CGRP mediates its effects by binding to the CGRP receptor, a G-protein coupled receptor composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to its receptor initiates downstream signaling, primarily through the activation of adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade contributes directly to the pain transmission and associated symptoms of migraine, such as photophobia and phonophobia.
This compound: Mechanism of Action
Competitive Antagonism at the CGRP Receptor
This compound functions as a potent and selective competitive antagonist of the CGRP receptor. It binds with high affinity to the receptor, directly competing with CGRP and preventing its activation. By occupying the receptor binding site, this compound effectively blocks the downstream signaling cascade responsible for migraine pain and symptoms. This mechanism is distinct from CGRP-targeting monoclonal antibodies, which neutralize the CGRP ligand itself, and from triptans, which act as serotonin 5-HT1B/1D receptor agonists to prevent CGRP release.
Molecular Interactions and Signaling Pathway Inhibition
The binding of this compound to the CLR/RAMP1 complex physically obstructs the binding of the CGRP neuropeptide. This antagonism prevents the conformational change in the receptor necessary for G-protein coupling and subsequent activation of adenylate cyclase. The result is the inhibition of intracellular cAMP production, which in turn blocks the cascade of events leading to vasodilation and neurogenic inflammation.
Preclinical Pharmacology
In Vitro Characterization
This compound's pharmacological properties have been extensively characterized in vitro. Ligand binding assays demonstrated its high affinity and selectivity for the human CGRP receptor.
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Binding Affinity: this compound exhibits high binding affinity for both native and cloned human CGRP receptors, with a reported inhibitory constant (Ki) of 0.070 nM for cloned human receptors and 0.067 nM for native receptors. Its affinity is significantly lower for CGRP receptors from other species, including rats, mice, and dogs.
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Functional Potency: In functional assays, this compound potently blocks the human α-CGRP stimulated cAMP response with a half-maximal inhibitory concentration (IC50) of 0.08 nM. It shows over 100-fold higher affinity for the human CGRP receptor compared to the related human AMY1 receptor.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Cloned Human CGRP Receptor | 0.070 nM | |
| Native Human CGRP Receptor | 0.067 nM | ||
| Rhesus Monkey CGRP Receptor | 0.079 nM | ||
| Functional Potency (IC50) | Human α-CGRP stimulated cAMP response | 0.08 nM | |
| Cloned Human AMY1 Receptor | 8.4 nM |
In Vivo Pharmacodynamics
The in vivo CGRP receptor antagonist activity of this compound was assessed using a pharmacodynamic model of capsaicin-induced dermal vasodilation (CIDV). In this model, capsaicin injection causes a localized release of CGRP from sensory nerves, resulting in increased dermal blood flow (vasodilation). This compound produced a concentration-dependent inhibition of this effect in both rhesus monkeys and humans, with a mean half-maximal effective concentration (EC50) of 2.6 nM in humans.
Experimental Protocols
Protocol: CGRP Receptor Competitive Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound like this compound for the CGRP receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound at the human CGRP receptor.
Materials:
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Cell membranes from a cell line stably expressing the human CGRP receptor (CLR/RAMP1).
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Radioligand: [125I]-hCGRP.
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Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.5, supplemented with protease inhibitors.
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This compound stock solution and serial dilutions.
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Non-specific binding control: High concentration of unlabeled hCGRP (e.g., 1 µM).
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Glass fiber filter plates and a cell harvester.
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Scintillation counter.
Methodology:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound in binding buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]-hCGRP, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of unlabeled hCGRP.
-
Equilibration: Incubate the plate at room temperature for a sufficient time (e.g., 2 hours) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: CGRP-Mediated cAMP Functional Assay
This protocol describes a cell-based functional assay to measure this compound's ability to inhibit CGRP-stimulated cAMP production.
Objective: To determine the functional potency (IC50) of this compound in blocking CGRP receptor signaling.
Materials:
-
A cell line stably expressing the human CGRP receptor (e.g., CHO-K1 cells).
-
Human α-CGRP.
-
This compound stock solution and serial dilutions.
-
Assay Buffer/Medium (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).
Methodology:
-
Cell Plating: Seed the CGRP receptor-expressing cells into a 96- or 384-well plate and culture until they form a confluent monolayer.
-
Pre-incubation: Remove the culture medium and add varying concentrations of this compound (or vehicle control) prepared in assay buffer. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Stimulation: Add a fixed concentration of hCGRP (typically the EC80 concentration, which gives 80% of the maximal response) to all wells except the basal control.
-
Incubation: Incubate the plate for a defined period (e.g., 1 hour) at room temperature to allow for cAMP production.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Normalize the data, with the response in the presence of CGRP alone set to 100% and the basal response set to 0%. Plot the normalized response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP response.
Clinical Pharmacology & Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1.5 hours. The elimination half-life is between 5 and 7 hours. A high-fat meal can delay the time to peak plasma concentration by about 2 hours but does not significantly affect overall systemic exposure. This compound is approximately 87% bound to plasma proteins in vitro. Metabolism is the primary route of elimination, mediated mainly by the cytochrome P450 enzyme CYP3A4. The two most abundant circulating components in plasma are the parent drug and two pharmacologically inactive glucuronide conjugate metabolites. Elimination occurs primarily through the biliary/fecal route, with about 42% of an oral dose recovered as unchanged drug in the feces and 6% in the urine.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Conc. (Tmax) | ~1.5 hours | |
| Elimination Half-life (t½) | 5-7 hours | |
| Plasma Protein Binding | 87% | |
| Primary Metabolizing Enzyme | CYP3A4 | |
| Primary Elimination Route | Fecal/Biliary |
Drug-Drug Interactions
Given its primary metabolism by CYP3A4, this compound has clinically significant drug-drug interactions.
-
Strong CYP3A4 Inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) are contraindicated as they can significantly increase this compound exposure.
-
Strong CYP3A4 Inducers (e.g., rifampin, phenytoin) should be avoided as they can substantially decrease this compound exposure and reduce its efficacy.
-
Dose adjustments are recommended when co-administered with moderate or weak CYP3A4 inhibitors and inducers , as well as inhibitors of BCRP and/or P-gp transporters.
Clinical Efficacy and Safety
Summary of Pivotal Phase 3 Trials (ACHIEVE I & II)
The efficacy of this compound for the acute treatment of migraine was established in two pivotal Phase 3, randomized, placebo-controlled trials, ACHIEVE I and ACHIEVE II. A pooled analysis of these trials demonstrated the superiority of this compound over placebo. The co-primary endpoints were pain freedom at 2 hours post-dose and absence of the most bothersome migraine-associated symptom (photophobia, phonophobia, or nausea) at 2 hours post-dose.
| Endpoint (at 2 hours post-dose) | This compound 50 mg (n=1118) | Placebo (n=1122) | Odds Ratio (95% CI) | P-value |
| Pain Freedom | 20.5% | 13.0% | 1.72 (1.34, 2.22) | <0.001 |
| Absence of Most Bothersome Symptom | 38.7% | 27.6% | 1.68 (1.37, 2.05) | <0.001 |
Safety and Tolerability Profile
This compound is generally well-tolerated. Across the pivotal trials, the incidence of adverse events was similar between the this compound and placebo groups. No serious treatment-related adverse events were identified.
| Adverse Event | This compound (All Doses) | Placebo |
| Nausea | 4% | 2% |
| Somnolence (Sleepiness) | 3% | 1% |
| Dry Mouth | >1% | <1% |
Long-term safety was established in a 52-week open-label extension study, which did not reveal any new safety concerns. Importantly, intermittent dosing of this compound has not been associated with signals of hepatotoxicity.
Conclusion
This compound represents a significant advancement in the acute treatment of migraine. As a potent, selective, and orally bioavailable CGRP receptor antagonist, it directly targets a key mechanism in migraine pathophysiology without the cardiovascular liabilities associated with triptans. Its well-characterized preclinical profile, established clinical efficacy, and favorable safety and tolerability make it a valuable therapeutic option for a broad range of patients with migraine. The detailed understanding of its pharmacology, supported by the experimental methodologies described herein, provides a solid foundation for its clinical use and for the future development of drugs in this class.
References
Ubrogepant's binding affinity and selectivity for the CGRP receptor
An In-depth Technical Guide on the Binding Affinity and Selectivity of Ubrogepant for the CGRP Receptor
This technical guide provides a comprehensive overview of the binding characteristics of this compound, a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist. This compound is approved for the acute treatment of migraine with or without aura in adults[1][2][3]. Its therapeutic effect is derived from its high affinity and selectivity for the CGRP receptor, a key component in the pathophysiology of migraine[4][5].
This compound's Binding Affinity for the CGRP Receptor
This compound demonstrates a high binding affinity for the human CGRP receptor, which is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This high affinity is reflected in its low inhibition constant (Kᵢ), a measure of the concentration of the drug required to inhibit 50% of the radioligand binding to the receptor.
Studies have shown that this compound binds with sub-nanomolar affinity to both native and cloned human CGRP receptors. Its affinity for the rhesus monkey CGRP receptor is similar, while it is comparatively lower for the CGRP receptors of other species such as rats, mice, rabbits, and dogs.
Table 1: this compound Binding Affinity (Kᵢ) for CGRP Receptors from Various Species
| Species | Receptor Type | Binding Affinity (Kᵢ) (nM) |
| Human | Native | 0.067 |
| Human | Cloned | 0.070 |
| Rhesus Monkey | Cloned | 0.079 |
| Rat | Cloned | 9.6 |
| Mouse | Cloned | 47 |
| Rabbit | Cloned | Not specified |
| Dog | Cloned | Not specified |
This compound's Selectivity Profile
The selectivity of a drug is crucial for minimizing off-target effects. This compound exhibits a high degree of selectivity for the human CGRP receptor over other members of the calcitonin receptor family, such as the amylin 1 (AMY₁) and adrenomedullin (AM) receptors. The AMY₁ receptor, which also contains RAMP1 (in a complex with the calcitonin receptor, CTR), is another potential binding site for CGRP. This compound's affinity for the human CGRP receptor is approximately 100-fold higher than for the human AMY₁ receptor and over 29,000-fold higher than for the human AM₂ receptor.
Table 2: this compound Selectivity for Human Calcitonin Receptor Family Members
| Receptor | Binding Affinity (Kᵢ) (nM) | Selectivity (fold difference vs. CGRP Receptor) |
| CGRP (CLR/RAMP1) | 0.070 | - |
| AMY₁ (CTR/RAMP1) | 8.2 | ~117 |
| AM₂ | 2059 | >29,000 |
CGRP Receptor Signaling Pathway
The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon binding of CGRP, primarily couples to the Gαs protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and neurogenic inflammation, processes implicated in migraine pain. This compound acts as a competitive antagonist, binding to the CGRP receptor and blocking this signaling pathway.
Caption: CGRP receptor signaling pathway and the antagonistic action of this compound.
Experimental Methodologies
The binding affinity and functional activity of this compound have been characterized using various in vitro assays. The most common are radioligand binding assays and cAMP functional assays.
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Experimental Protocol:
-
Membrane Preparation: Cell membranes expressing the human CGRP receptor are prepared from cultured cells (e.g., HEK293 cells) transiently or stably expressing CLR and RAMP1.
-
Assay Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP) and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The membranes containing the receptor-ligand complex are trapped on the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
This assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit the CGRP-stimulated production of intracellular cAMP. The half-maximal inhibitory concentration (IC₅₀) from this assay indicates the drug's potency. This compound potently blocks the human α-CGRP-stimulated cAMP response with an IC₅₀ of 0.08 nM.
Experimental Protocol:
-
Cell Culture and Transfection: Whole cells (e.g., HEK293 or Cos7) are transfected to express the CGRP receptor (CLR and RAMP1). For assays like the GloSensor™ cAMP assay, cells are also co-transfected with a plasmid encoding a luminescent biosensor that reports on cAMP levels.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of a CGRP agonist (e.g., α-CGRP) to induce cAMP production.
-
Cell Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured. In the GloSensor™ assay, a reagent is added, and the luminescence, which is proportional to the cAMP concentration, is read directly in live cells without a lysis step.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is plotted against the this compound concentration. The IC₅₀ value is determined using non-linear regression.
Caption: Workflow for a cell-based cAMP functional assay.
Conclusion
This compound is a highly potent and selective competitive antagonist of the human CGRP receptor. Its sub-nanomolar binding affinity and significant selectivity over other calcitonin family receptors underscore its targeted mechanism of action. The robust in vitro characterization through radioligand binding and cAMP functional assays provides a clear understanding of its pharmacological profile, which forms the basis of its clinical efficacy in the acute treatment of migraine.
References
- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound: An Oral Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist for Abortive Migraine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. scienceofmigraine.com [scienceofmigraine.com]
A Comprehensive Preclinical Pharmacological Profile of Ubrogepant
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacological data for ubrogepant, a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2][3] The following sections detail its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, supported by experimental data and methodologies.
Mechanism of Action
This compound is a competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[4][5] CGRP is a neuropeptide implicated in the pathophysiology of migraine; its levels are elevated during attacks, contributing to the vasodilation of cerebral blood vessels and pain signal transmission within the trigeminovascular system. This compound functions by directly binding to the CGRP receptor with high affinity, thereby blocking the binding of CGRP and preventing the subsequent activation of intracellular signaling pathways that lead to migraine pain and associated symptoms. This mechanism differs from triptans, which are serotonin 5-HT1B/1D receptor agonists and possess vasoconstrictive properties, and from CGRP-targeting monoclonal antibodies, which neutralize the CGRP ligand itself.
In Vitro Pharmacological Profile
This compound's potency and selectivity were characterized through a series of in vitro binding and functional assays.
This compound demonstrates high affinity for human and rhesus CGRP receptors, with lower affinity for the receptors of other preclinical species. Its selectivity for the CGRP receptor is substantially higher compared to other related receptors in the calcitonin family.
Experimental Protocol: Radioligand Binding Assays The binding affinity of this compound was determined using competitive radioligand binding assays. Membranes prepared from cells expressing the target CGRP receptor were incubated with a radiolabeled CGRP ligand (e.g., [125I]-CGRP) and varying concentrations of this compound. Following incubation, bound and free radioligand were separated. The amount of bound radioactivity was measured, and the data were used to calculate the inhibitory constant (Ki) of this compound, representing its affinity for the receptor.
Table 1: this compound Binding Affinity (Ki) at CGRP Receptors
| Species/Receptor Type | Binding Affinity (Ki, nM) | Reference(s) |
|---|---|---|
| Human (native) | 0.067 | |
| Human (cloned) | 0.070 | |
| Rhesus Monkey | 0.079 |
| Rat, Mouse, Rabbit, Dog | 9.6 - 47 | |
Table 2: this compound Binding Selectivity against Calcitonin Receptor Family
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. Human CGRP | Reference(s) |
|---|---|---|---|
| AMY1 | 8.2 | ~100-fold lower |
| AM2 | 2059 | >29,000-fold lower | |
This compound potently blocks the functional response mediated by CGRP receptor activation.
Experimental Protocol: CGRP-Induced cAMP Accumulation Assay The antagonist activity of this compound was assessed in cells expressing cloned human CGRP receptors. These cells were pre-incubated with varying concentrations of this compound before being stimulated with human α-CGRP. Since the CGRP receptor is coupled to a Gs protein, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The concentration of cAMP was measured using standard techniques (e.g., ELISA or HTRF). The ability of this compound to inhibit this CGRP-stimulated cAMP response was quantified to determine its half-maximal inhibitory concentration (IC50).
Table 3: this compound Functional Antagonist Potency
| Assay | Potency (IC50, nM) | Reference(s) |
|---|---|---|
| CGRP-stimulated cAMP Response | 0.08 | |
| CGRP-stimulated cAMP Response (+50% human serum) | 0.192 (2.4-fold reduction) |
| AMY1 Receptor Functional Assay | 8.4 | |
In Vivo Preclinical Efficacy
The in vivo activity of this compound was confirmed in established preclinical models that translate CGRP receptor blockade into a measurable physiological effect.
Experimental Protocol: Capsaicin-Induced Dermal Vasodilation (CIDV) This pharmacodynamic model was used in rhesus monkeys and humans to evaluate in vivo CGRP receptor antagonist activity. An intradermal injection of capsaicin is administered, which causes the release of CGRP from sensory nerve endings, resulting in localized vasodilation and an increase in dermal blood flow. This change in blood flow is measured (e.g., via laser Doppler). This compound is administered orally prior to the capsaicin challenge. Its ability to produce a concentration-dependent inhibition of the capsaicin-induced vasodilation is measured to determine its in vivo potency (EC50).
Table 4: this compound In Vivo Efficacy in the CIDV Model
| Species | Potency (Mean EC50, nM) | Reference(s) |
|---|---|---|
| Rhesus Monkey | 3.2 |
| Human | 2.6 | |
A preclinical study in rats aimed to determine if repeated administration of this compound would induce latent sensitization, a phenomenon relevant to medication overuse headache.
Experimental Protocol: Rat MOH Model A state of latent sensitization was established in rats through repeated oral administration of sumatriptan (10 mg/kg) over two weeks. This compound (at 25, 50, or 100 mg/kg) was then given as an acute treatment at the time of a migraine-like pain trigger (stress or a nitric oxide donor). The primary endpoint was the reversal of cephalic allodynia.
Key Findings:
-
This compound demonstrated efficacy as an acute treatment, reversing allodynia in the sumatriptan-primed rats.
-
In contrast to sumatriptan, repeated treatment with this compound did not induce cutaneous allodynia or latent sensitization.
-
These results suggest that this compound may not carry the same risk for causing medication overuse headache as other acute migraine therapies.
Preclinical Pharmacokinetic and Safety Profile
Table 5: Summary of Preclinical and Clinical Pharmacokinetic Parameters
| Parameter | Value | Species/Condition | Reference(s) |
|---|---|---|---|
| Absorption | |||
| Time to Peak Concentration (Tmax) | ~1.5 hours | Human | |
| Distribution | |||
| Plasma Protein Binding | 87% | In vitro (Human) | |
| Apparent Volume of Distribution (Vd/F) | ~350 L | Human | |
| Brain Penetration (CSF:plasma ratio) | 0.03 | Monkey | |
| Metabolism | |||
| Primary Pathway | CYP3A4-mediated oxidation | Human | |
| Metabolite Activity | Glucuronide metabolites are ~6000-fold less potent | Human | |
| Excretion | |||
| Elimination Half-life (t1/2) | 5 - 7 hours | Human |
| Primary Route of Elimination | Biliary / Fecal | Human | |
Preclinical Safety and Selectivity:
-
Broad Target Selectivity: this compound was screened against a panel of 116 other biological targets using radioligand binding and enzyme assays, where it showed no significant off-target activity.
-
Hepatotoxicity Assessment: Earlier gepants (e.g., telcagepant) were discontinued due to signals of liver toxicity. Mechanistic in vitro assays and DILIsym (a mathematical model of drug-induced liver injury) were used to assess the hepatotoxicity risk of this compound. The modeling predicted no hepatotoxicity for this compound, even at doses 10-fold higher than the approved clinical dose, consistent with clinical trial data.
Conclusion
Preclinical studies characterize this compound as a highly potent and selective competitive antagonist of the human CGRP receptor. It demonstrates robust functional antagonism in vitro and target engagement in validated in vivo pharmacodynamic models. Its pharmacokinetic profile is characterized by rapid oral absorption, low brain penetration, and a half-life suitable for acute treatment. Furthermore, preclinical models suggest a favorable safety profile, particularly a low risk for hepatotoxicity and medication overuse headache, distinguishing it from earlier gepants and other classes of acute migraine treatments.
References
- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Mechanism, Efficacy, Safety, and Tolerability of this compound in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. neurology.org [neurology.org]
In vitro studies on Ubrogepant's effect on neuronal signaling
An In-Depth Technical Guide to the In Vitro Effects of Ubrogepant on Neuronal Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an orally administered small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, approved for the acute treatment of migraine with or without aura in adults.[1][2] Migraine pathophysiology is complex, but the role of CGRP as a key mediator is well-established.[3] During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation and transmission of pain signals.[3][4] this compound exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting downstream signaling cascades implicated in migraine pain. This technical guide provides a detailed overview of the in vitro studies that have characterized the pharmacological properties of this compound, focusing on its effects on neuronal signaling pathways.
CGRP Receptor Signaling Pathway
The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a seven-transmembrane G-protein coupled receptor; Receptor Activity-Modifying Protein 1 (RAMP1); and Receptor Component Protein (RCP) which is necessary for G-protein coupling. The binding of CGRP to this receptor complex, primarily at the extracellular domains of CLR and RAMP1, initiates a conformational change that activates the associated Gαs protein. This activation stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and promoting vasodilation.
This compound's Antagonistic Mechanism of Action
In vitro studies have conclusively demonstrated that this compound is a potent, selective, and competitive antagonist of the human CGRP receptor. It competitively binds to the CGRP receptor, physically obstructing the binding of the endogenous CGRP ligand. This blockade prevents the Gαs protein activation and the subsequent production of intracellular cAMP, effectively inhibiting the signaling cascade that leads to migraine pain. The competitive nature of this antagonism has been confirmed through Schild analysis.
Data Presentation: Quantitative In Vitro Pharmacology
The potency and selectivity of this compound have been quantified through rigorous in vitro assays. The data consistently show high binding affinity and potent functional antagonism at the human CGRP receptor.
Table 1: this compound Binding Affinity (Ki) at CGRP Receptors
Binding affinity is a measure of the strength of the interaction between a ligand (this compound) and its receptor. The inhibition constant (Ki) represents the concentration of this compound required to occupy 50% of the CGRP receptors in vitro. A lower Ki value indicates a higher binding affinity.
| Receptor Source | Species | Ki (nM) | Citation(s) |
| Native CGRP Receptor | Human | 0.067 | |
| Cloned CGRP Receptor | Human | 0.070 | |
| Cloned CGRP Receptor | Rhesus Monkey | 0.079 | |
| Cloned CGRP Receptor | Rat | 9.6 - 47 | |
| Cloned CGRP Receptor | Mouse | 9.6 - 47 | |
| Cloned CGRP Receptor | Rabbit | 9.6 - 47 | |
| Cloned CGRP Receptor | Dog | 9.6 - 47 |
Table 2: this compound Functional Antagonist Activity (IC50) and Selectivity
Functional assays measure the ability of an antagonist to inhibit the biological response triggered by an agonist. The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP response. This compound demonstrates high selectivity for the CGRP receptor over other related receptors in the calcitonin family.
| Target Receptor | Agonist | Assay Type | IC50 (nM) | Selectivity vs. CGRP Receptor | Citation(s) |
| Human CGRP | α-CGRP | cAMP Accumulation | 0.08 | - | |
| Human Amylin 1 (AMY1) | Amylin | cAMP Accumulation | 8.4 | ~100-fold | |
| Human Adrenomedullin 2 (AM2) | Adrenomedullin | cAMP Accumulation | >29,000-fold vs. Ki | ||
| Other Calcitonin Family Receptors | Various | cAMP Accumulation | >2000-fold |
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of this compound for the CGRP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing the human CGRP receptor (e.g., SK-N-MC cells) or from cells transiently transfected to express the cloned human CGRP receptor complex (CLR and RAMP1).
-
Competitive Binding: A constant concentration of a radiolabeled CGRP ligand (e.g., 125I-αCGRP) is incubated with the prepared cell membranes.
-
This compound Titration: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the CGRP receptor.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays are used to determine the functional potency (IC50) of this compound in blocking CGRP-induced cell signaling.
Methodology:
-
Cell Culture: Cos7 or Chinese Hamster Ovary (CHO) cells are transiently transfected with plasmids encoding the human CGRP receptor components (CLR and RAMP1).
-
Cell Plating: Transfected cells are plated into multi-well plates and allowed to adhere.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: A fixed concentration of a CGRP agonist (e.g., human α-CGRP, typically at its EC80) is added to the wells to stimulate cAMP production. The incubation continues for a short period (e.g., 15 minutes) at 37°C.
-
Cell Lysis & cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then quantified using a commercially available assay kit, such as a competitive immunoassay with a chemiluminescent or fluorescent readout (e.g., DiscoveRx HitHunter).
-
Data Analysis: The results are used to plot a dose-response curve for this compound's inhibition of the CGRP-stimulated signal. The IC50 value is determined from this curve.
Studies in Primary Trigeminal Ganglion Neurons
While specific data on the direct application of this compound to cultured trigeminal ganglion (TG) neurons is limited in the provided search results, such experiments are crucial for understanding its effects in a more physiologically relevant context. These in vitro models allow for the study of neuropeptide release and neuronal sensitization.
General Protocol for Assessing CGRP Release from TG Neurons:
-
Neuron Culture: Trigeminal ganglia are dissected from rodents (e.g., rats) and treated with enzymes (collagenase, trypsin) to dissociate the cells. The neurons are then plated on coated coverslips and cultured for several days.
-
Stimulation: The cultured neurons are exposed to a depolarizing stimulus (e.g., 50 mM KCl) or a TRPV1 agonist (e.g., capsaicin) to evoke the release of neurotransmitters, including CGRP.
-
This compound Application: To test its effect, this compound would be applied to the culture medium before and during the stimulation phase.
-
Quantification of CGRP Release: The amount of CGRP released into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Calcium Imaging: In parallel experiments, neurons can be loaded with a calcium-sensitive dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration in response to CGRP application (with and without this compound) can be measured to assess the direct impact on neuronal excitability.
Conclusion
The comprehensive in vitro characterization of this compound confirms its mechanism of action as a highly potent and selective competitive antagonist of the human CGRP receptor. Radioligand binding assays establish its sub-nanomolar affinity for the receptor, and functional assays demonstrate its ability to block CGRP-mediated cAMP signaling with corresponding potency. Its high selectivity for the CGRP receptor over other members of the calcitonin receptor family minimizes the potential for off-target effects. These foundational in vitro studies provide a clear mechanistic basis for the clinical efficacy of this compound in the acute treatment of migraine.
References
- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of migraine attacks during the prodrome: a phase 3, multicentre, randomised, double-blind, placebo-controlled, crossover trial in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
Ubrogepant's impact on trigeminal nerve activation
An In-depth Technical Guide to Ubrogepant's Impact on Trigeminal Nerve Activation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The activation of the trigeminovascular system is a key element in migraine pathophysiology.[1] This system involves the trigeminal nerve, which, when activated, releases several neuropeptides, most notably the calcitonin gene-related peptide (CGRP).[2][3][4] CGRP is a potent vasodilator and is integral to transmitting pain signals and promoting neurogenic inflammation, which leads to the sensitization of meningeal nociceptors.[3] Elevated levels of CGRP have been observed during migraine attacks, solidifying its role as a primary therapeutic target.
This compound is an orally administered, small-molecule CGRP receptor antagonist, also known as a "gepant," approved for the acute treatment of migraine with or without aura in adults. Unlike triptans, which are serotonin receptor agonists with vasoconstrictive properties, this compound offers a novel mechanism that directly blocks the CGRP signaling pathway without causing vasoconstriction. This document provides a comprehensive technical overview of this compound's mechanism of action, its pharmacological profile, and its demonstrated effects on the consequences of trigeminal nerve activation, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: Antagonism of the CGRP Receptor
During a migraine attack, activation of the trigeminal nerve leads to the release of CGRP. CGRP then binds to its receptor, which is a complex of the calcitonin-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The subsequent signaling cascade results in the dilation of cerebral and dural blood vessels and the transmission of pain signals to the central nervous system.
This compound functions as a competitive antagonist at the CGRP receptor. By binding to the receptor, it prevents CGRP from exerting its effects, thereby blocking CGRP-induced vasodilation and inhibiting the relay of pain signals from the trigeminal nerve. This targeted action addresses the core mechanisms of migraine pain without the cardiovascular concerns associated with vasoconstrictive agents.
Pharmacodynamics: Quantifying the Impact
This compound's interaction with the CGRP receptor has been characterized through various in vitro and in vivo studies, demonstrating its high potency and selectivity.
In Vitro Receptor Affinity and Functional Potency
This compound exhibits a high affinity for the human CGRP receptor with subnanomolar potency in functional assays that measure the inhibition of CGRP-mediated cAMP signaling. Its selectivity is notable, with significantly lower affinity for other related receptors in the calcitonin family, such as the amylin (AMY) receptors.
| Parameter | Receptor/Assay | Value | Species | Reference |
| IC50 | CGRP-mediated cAMP signaling | 0.08 nM | Human | |
| IC50 | CGRP-mediated cAMP signaling (in 50% human serum) | 0.192 nM (2.4-fold reduction) | Human | |
| Ki | AMY1 Receptor | 8.2 nM | Human | |
| Ki | AM2 Receptor | 2059 nM | Human | |
| IC50 | Cloned AMY1 Receptor (cAMP assay) | 8.4 nM | Human |
In Vivo Pharmacodynamic Models
The in vivo activity of this compound has been evaluated using a capsaicin-induced dermal vasodilation (CIDV) model in rhesus monkeys and humans. This model assesses the ability of a CGRP receptor antagonist to inhibit the vasodilation caused by CGRP release from sensory nerve endings. This compound demonstrated potent, concentration-dependent inhibition of CIDV.
| Parameter | Value (Rhesus Monkey) | Value (Human) | Reference |
| Mean EC50 | 3.19 nM | 2.56 nM | |
| Estimated EC90 | 29 nM | 23 nM |
Experimental Protocols
Protocol: CGRP-Mediated cAMP Functional Assay
This assay quantifies the ability of an antagonist like this compound to inhibit the functional response (cAMP production) following CGRP receptor activation.
-
Cell Culture and Transfection: Cos-7 or HEK293 cells are transiently co-transfected with plasmids containing the genetic code for the human CLR and RAMP1 to form the human CGRP receptor.
-
Cell Stimulation: Transfected cells are incubated and then exposed to a fixed concentration of α-CGRP (e.g., 10 nM) in the presence of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
cAMP Measurement: After a short incubation period (e.g., 15 minutes at 37°C), the reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE® Ultra cAMP kit or a radioimmunoassay.
-
Data Analysis: The concentration of this compound that inhibits 50% of the maximal CGRP-induced cAMP response (IC50) is calculated by fitting the data to a four-parameter logistic curve.
Protocol: In Vivo Capsaicin-Induced Dermal Vasodilation (CIDV)
This pharmacodynamic model provides in vivo evidence of CGRP receptor antagonism.
-
Subject Preparation: The study is conducted in healthy human volunteers or rhesus monkeys.
-
Drug Administration: Subjects receive an oral dose of this compound or a placebo.
-
Capsaicin Application: At specific time points after dosing, a solution of capsaicin is applied topically or intradermally to a defined area of the skin (e.g., forearm) to induce CGRP release and subsequent vasodilation (flare).
-
Blood Flow Measurement: The change in dermal blood flow within the flare area is quantified using techniques like laser Doppler imaging.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the capsaicin-induced blood flow changes in the drug-treated group versus the placebo group. The effective concentration producing 50% inhibition (EC50) is then calculated.
Protocol: Assessment of Blood-Brain Barrier Penetration
Understanding CNS exposure is critical for CGRP antagonists.
-
Drug Administration: this compound is administered to subjects (animal models or humans).
-
Sample Collection: At various time points post-administration, simultaneous samples of blood (for plasma) and cerebrospinal fluid (CSF) are collected.
-
Concentration Analysis: The concentration of this compound in both plasma and CSF is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Ratio Calculation: The extent of brain penetration is expressed as the ratio of the concentration in CSF to the concentration in plasma (CSF:plasma ratio). This provides an indication of the drug's ability to cross the blood-brain barrier.
Pharmacokinetics and Brain Penetration
This compound is rapidly absorbed after oral administration, with key pharmacokinetic parameters characterized in Phase 1 studies. It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.
| Parameter | Mean Value (100 mg Dose) | Unit | Reference |
| Tmax (Median) | 1.7 | hours | |
| Cmax | 274.2 | ng/mL | |
| AUC0-inf | 1249.4 | ng·h/mL | |
| t1/2 | 5 - 7 | hours | |
| Vd/F (Apparent Volume of Distribution) | 350 | L | |
| CL/F (Apparent Clearance) | 89 | L/h | |
| Plasma Protein Binding | 87 | % | |
| CSF:Plasma Ratio | 0.03 | - |
A key characteristic of this compound is its limited penetration of the blood-brain barrier, as evidenced by a low CSF-to-plasma concentration ratio of 0.03. This suggests that this compound primarily exerts its therapeutic effect on peripheral components of the trigeminovascular system, such as the trigeminal ganglion and dural blood vessels, where the blood-brain barrier is more permeable.
Clinical Efficacy: Inhibiting the Consequences of Trigeminal Activation
The ultimate measure of this compound's impact on trigeminal nerve activation is its clinical efficacy in alleviating migraine symptoms. Data from two pivotal Phase 3, randomized, placebo-controlled trials, ACHIEVE I and ACHIEVE II, have demonstrated its effectiveness. The primary endpoints in these trials were freedom from pain and freedom from the most bothersome symptom (MBS) at 2 hours post-dose.
| Efficacy Endpoint (at 2 hours) | Placebo | This compound 50 mg | This compound 100 mg | Reference |
| Pain Freedom (ACHIEVE I) | 11.8% | 19.2% (p<0.001) | 21.2% (p<0.001) | |
| Pain Freedom (ACHIEVE II) | 14.3% | 20.7% (p=0.01) | - | |
| MBS Freedom (ACHIEVE I) | 27.8% | 38.6% (p<0.001) | 37.7% (p<0.001) | |
| MBS Freedom (ACHIEVE II) | 27.8% | 37.6% (p=0.01) | - | |
| Pain Relief (ACHIEVE I) | 49.1% | 60.7% (p<0.001) | 61.4% (p<0.001) |
These clinical outcomes directly reflect the successful interruption of the pathophysiological cascade initiated by trigeminal nerve activation and CGRP release. By blocking the CGRP receptor, this compound prevents the development of pain and associated symptoms, providing relief during a migraine attack.
Conclusion
This compound effectively mitigates the consequences of trigeminal nerve activation by potently and selectively antagonizing the CGRP receptor. Its mechanism is supported by robust in vitro data demonstrating high-affinity binding and functional blockade of CGRP signaling. In vivo and clinical studies confirm its ability to inhibit CGRP-mediated processes, resulting in statistically significant and clinically meaningful relief from migraine pain and associated symptoms. With its targeted peripheral action and favorable pharmacokinetic profile, this compound represents a key advancement in the acute treatment of migraine, directly addressing the central role of CGRP in the disease's pathophysiology.
References
- 1. ufaneuro.org [ufaneuro.org]
- 2. drugtopics.com [drugtopics.com]
- 3. A Comprehensive Review of the Mechanism, Efficacy, Safety, and Tolerability of this compound in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
Early-phase clinical trial results for Ubrogepant
An In-depth Technical Guide to Early-Phase Clinical Trial Results for Ubrogepant
Introduction
This compound is an orally administered small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, also known as a "gepant," approved for the acute treatment of migraine with or without aura in adults.[1][2] The development of this compound marked a significant advancement in migraine therapy, targeting the CGRP signaling pathway, which is fundamentally involved in the pathophysiology of migraine.[1][3] This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, focusing on its mechanism of action, pharmacokinetics, and the efficacy and safety results from Phase 1 and Phase 2 studies. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Mechanism of Action
During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and transmission of pain signals.[1] this compound exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade responsible for migraine pain. Specifically, CGRP binding to its receptor—a complex of the calcitonin-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1)—activates adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). This compound prevents CGRP from binding to this receptor, thus blocking the generation of cAMP and interrupting the pain signaling pathway.
Pharmacokinetics
Early-phase studies established the pharmacokinetic (PK) profile of this compound. It is rapidly absorbed after oral administration, with pharmacologically active concentrations reached quickly. The PK properties are dose-proportional over a range of 1 to 400 mg.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound (100 mg)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Time to Peak Concentration) | ~1.5 - 1.7 hours | |
| Cmax (Peak Plasma Concentration) | ~274 ng/mL | |
| AUC (Area Under the Curve) | ~1249 ng·h/mL | |
| t1/2 (Elimination Half-Life) | 5 - 7 hours | |
| Protein Binding | ~87% |
| Primary Metabolism | CYP3A4-mediated oxidation | |
Note: Consumption of a high-fat meal delays Tmax by approximately 2 hours and reduces Cmax by 22%, with no significant change in AUC.
A Phase 1, open-label trial was conducted to assess the pharmacokinetics and safety of a single 100 mg dose of this compound in participants with mild, moderate, or severe hepatic impairment compared to healthy matched controls. The results showed that as the severity of hepatic impairment increased, so did the systemic exposure to this compound.
Table 2: Phase 1 Study: Effect of Hepatic Impairment on this compound (100 mg) Pharmacokinetics
| Hepatic Function Group | Change in AUC vs. Normal | Change in Cmax vs. Normal | Reference |
|---|---|---|---|
| Mild Impairment | +7% | +1% | |
| Moderate Impairment | +52% | +18% |
| Severe Impairment | +115% | +26% | |
Based on these findings, a dose adjustment to 50 mg is recommended for patients with severe hepatic impairment.
Early-Phase Efficacy and Safety
The efficacy of this compound was evaluated in a Phase IIb, multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial. This pivotal study assessed the efficacy and tolerability of various doses for the acute treatment of a single migraine attack.
Experimental Protocol: Phase IIb Dose-Finding Study
-
Study Design : A randomized, double-blind, placebo-controlled, parallel-group study. Participants were randomized in a 1:1 ratio to receive this compound at doses of 1 mg, 10 mg, 25 mg, 50 mg, 100 mg, or a matching placebo to treat one qualifying migraine attack.
-
Study Population : The study enrolled 834 adult participants with a history of migraine with or without aura.
-
Intervention : Participants self-administered a single dose of the assigned study medication to treat a migraine attack of moderate to severe pain intensity.
-
Co-Primary Endpoints : The co-primary efficacy endpoints were pain freedom at 2 hours post-dose and headache response (reduction from moderate/severe pain to mild/no pain) at 2 hours post-dose.
-
Key Efficacy Analysis : A logistic regression model was used to test for a dose-response trend for the 2-hour pain freedom endpoint.
The study demonstrated a positive dose-response trend for 2-hour pain freedom (p < 0.001). The 100 mg dose was found to be significantly superior to placebo for this endpoint.
Table 3: Key Efficacy Results from Phase IIb Study at 2 Hours Post-Dose
| Endpoint | Placebo (n=113) | This compound 25 mg | This compound 50 mg | This compound 100 mg (n=527 total) | Reference |
|---|
| Pain Freedom | 8.9% | Nominally Significant* | Nominally Significant* | 25.5% | |
*Formal statistical testing was precluded for the 25 mg and 50 mg doses due to the pre-specified multiplicity strategy after the 100 mg dose did not meet significance for the co-primary endpoint of 2-hour headache response.
The safety profile of this compound in early trials was favorable. Overall, the incidence of adverse events was similar between the this compound and placebo groups. The most common adverse events reported in later pivotal trials (ACHIEVE I & II), which confirmed the early findings, were nausea and somnolence/dizziness. Importantly, preclinical and clinical studies conducted for this compound have shown no evidence of hepatotoxicity.
Table 4: Common Adverse Events (within 48 hours) from the Phase 3 ACHIEVE II Trial
| Adverse Event | Placebo (n=499) | This compound 25 mg (n=478) | This compound 50 mg (n=488) | Reference |
|---|---|---|---|---|
| Nausea | 2.0% | 2.5% | 2.0% | |
| Dizziness | 1.6% | 2.1% | 1.4% |
| Somnolence | 1% | - | 3% vs 1% Placebo | |
Conclusion
The early-phase clinical trials for this compound successfully established its mechanism of action, pharmacokinetic profile, and an effective and well-tolerated dose range for the acute treatment of migraine. Phase 1 studies characterized its absorption, metabolism, and elimination, providing critical information for dosing recommendations, particularly in populations with hepatic impairment. The Phase IIb dose-finding study confirmed the drug's efficacy, demonstrating a clear dose-response for pain freedom at 2 hours and leading to the selection of the 50 mg and 100 mg doses for further development. The favorable safety and tolerability profile observed in these early studies has been consistently demonstrated in subsequent large-scale trials, solidifying this compound's role as a valuable therapeutic option for patients with migraine.
References
Ubrogepant: A CGRP Receptor Antagonist with Therapeutic Potential Beyond Migraine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ubrogepant, an orally available small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, is currently approved for the acute treatment of migraine. Its mechanism of action, which involves blocking the potent vasodilator and pain-signaling neuropeptide CGRP, has prompted significant interest in its therapeutic potential for a range of non-migraine conditions. This technical guide provides a comprehensive overview of the preclinical evidence supporting the exploration of this compound in other therapeutic areas, with a focus on pain and inflammatory conditions. Detailed experimental protocols, quantitative data from key preclinical studies, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising field.
Introduction: this compound and the CGRP Pathway
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is widely distributed throughout the central and peripheral nervous systems.[1] It plays a crucial role in a variety of physiological processes, including vasodilation, inflammation, and pain transmission.[1][2] The biological effects of CGRP are mediated through its interaction with the CGRP receptor, a complex composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[3]
This compound is a high-affinity, selective antagonist of the CGRP receptor.[4] By blocking the binding of CGRP to its receptor, this compound effectively inhibits downstream signaling cascades that contribute to the pathophysiology of migraine, including vasodilation and neurogenic inflammation. Given the widespread involvement of CGRP in various pain and inflammatory states beyond migraine, there is a strong rationale for investigating the broader therapeutic applications of this compound.
Preclinical Evidence for Non-Migraine Applications
The majority of preclinical research on this compound outside of migraine has focused on its potential in other pain-related conditions. The following sections summarize the key findings in medication overuse headache, and the broader potential in inflammatory and neuropathic pain based on studies of CGRP antagonists.
Medication Overuse Headache (MOH)
Medication overuse headache is a chronic headache disorder that develops as a consequence of the regular, long-term use of medication to treat acute or episodic headaches. Preclinical models of MOH have provided the most robust evidence for the non-migraine therapeutic potential of this compound.
Quantitative Data Summary
| Preclinical Model | Species | This compound Dose | Key Finding | Reference |
| Sumatriptan-induced MOH | Female Sprague-Dawley Rats | 25, 50, 100 mg/kg (oral) | Dose-dependently reversed stress- and nitric oxide donor-induced cephalic and hindpaw allodynia. The 100 mg/kg dose did not induce cutaneous allodynia or latent sensitization with repeated administration. |
Experimental Protocol: Sumatriptan-Induced Medication Overuse Headache Model
A "two-hit" priming model of medication overuse headache is utilized to assess the efficacy of this compound.
-
Induction of Latent Sensitization ("Priming"): Female Sprague-Dawley rats receive six oral doses of sumatriptan (10 mg/kg) over a two-week period.
-
Assessment of Cutaneous Allodynia: Cutaneous allodynia is periodically measured in the periorbital and hindpaw regions using von Frey filaments over 20 days to establish a baseline and monitor the development of sensitization.
-
"Two-Hit" Challenge:
-
Bright Light Stress (BLS): On two consecutive days (days 20 and 21), rats are subjected to a one-hour bright light stress challenge.
-
Nitric Oxide (NO) Donor: On day 28, rats receive an intraperitoneal injection of the NO donor sodium nitroprusside (3 mg/kg).
-
-
This compound Administration: At the start of the second BLS exposure or immediately before the NO donor administration, rats are orally administered this compound (25, 50, or 100 mg/kg) or vehicle.
-
Outcome Measurement: Cephalic and hindpaw sensory thresholds are monitored hourly for up to 5 hours using von Frey filaments to determine the reversal of allodynia.
Experimental Workflow: Medication Overuse Headache Model
Caption: Workflow for the preclinical medication overuse headache model.
Inflammatory Pain
While specific studies on this compound in inflammatory pain models are limited, research on other CGRP receptor antagonists suggests a potential therapeutic role. CGRP is known to be upregulated in inflammatory conditions and contributes to peripheral and central sensitization.
Quantitative Data Summary (from studies on other CGRP antagonists)
| Preclinical Model | Species | CGRP Antagonist | Key Finding | Reference |
| Complete Freund's Adjuvant (CFA)-induced inflammation | Rats | BIBN4096BS (olcegepant) | Systemic and topical administration reversed mechanical hypersensitivity. | |
| Formalin-induced inflammatory pain | Mice | Olcegepant and Aprepitant (NK1 antagonist) | Co-administration significantly reduced flinching and licking responses in the late phase. |
Experimental Protocol: Formalin-Induced Inflammatory Pain
The formalin test is a widely used model to assess inflammatory pain and distinguishes between acute nociceptive and tonic inflammatory pain phases.
-
Acclimatization: Rodents are individually placed in observation chambers for at least 30 minutes to acclimate.
-
Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately following injection, the animal's behavior is observed and scored for a set period (typically 60 minutes). The key behaviors quantified are the amount of time spent licking, biting, or flinching the injected paw.
-
Data Analysis: The observation period is divided into two phases:
-
Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain.
-
Phase 2 (15-60 minutes post-injection): Represents tonic inflammatory pain.
-
-
Drug Administration: this compound or other test compounds would be administered prior to the formalin injection at various time points to assess their analgesic efficacy in one or both phases.
Neuropathic Pain
Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. CGRP is implicated in the development and maintenance of neuropathic pain states. While direct evidence for this compound is not yet widely available, studies with other CGRP antagonists in animal models of neuropathic pain suggest this is a promising area for investigation.
Quantitative Data Summary (from studies on other CGRP antagonists)
| Preclinical Model | Species | CGRP Antagonist | Key Finding | Reference |
| Spared Nerve Injury (SNI) | Mice | Olcegepant (intrathecal) | Reduced mechanical hypersensitivity in female, but not male, mice. | |
| Sciatic Nerve Ligation | Mice | Olcegepant and Aprepitant (NK1 antagonist) | Co-administration significantly increased the mechanical withdrawal threshold. |
Experimental Protocol: Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model produces a robust and long-lasting neuropathic pain state.
-
Anesthesia: The rodent is anesthetized.
-
Surgical Procedure: The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind limb. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover.
-
Behavioral Testing: At various time points post-surgery (typically starting a few days after), the animal is assessed for the development of mechanical allodynia and thermal hyperalgesia in the paw innervated by the intact sural nerve. The von Frey test is commonly used to measure mechanical sensitivity.
-
Drug Administration: this compound or other test compounds would be administered after the establishment of the neuropathic pain state to evaluate their ability to reverse the pain-like behaviors.
CGRP Signaling Pathways: Targets for this compound
The therapeutic effects of this compound are mediated by its antagonism of the CGRP receptor, which is expressed in both neuronal and non-neuronal cells.
CGRP Signaling in Neuronal Cells
Caption: CGRP signaling pathway in neuronal cells.
In sensory neurons, CGRP binding to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including ion channels and transcription factors, leading to neuronal sensitization and enhanced pain transmission. CGRP can also activate the mitogen-activated protein kinase (MAPK) pathway, further contributing to changes in gene expression and neuronal excitability.
CGRP Signaling in Non-Neuronal Cells
Caption: CGRP signaling in non-neuronal cells, such as vascular smooth muscle and immune cells.
In vascular smooth muscle cells, CGRP is a potent vasodilator, a process mediated by both endothelium-dependent and -independent mechanisms. The cAMP-PKA pathway plays a central role in smooth muscle relaxation. CGRP can also act on immune cells to modulate the release of pro-inflammatory cytokines, contributing to neurogenic inflammation.
Future Directions and Conclusion
The preclinical evidence to date, particularly in the context of medication overuse headache, strongly supports the continued investigation of this compound for non-migraine therapeutic applications. The well-established role of CGRP in a variety of pain and inflammatory conditions provides a solid foundation for exploring its efficacy in areas such as osteoarthritis, neuropathic pain, and potentially other inflammatory disorders.
Future research should focus on:
-
Directly evaluating this compound in a wider range of validated preclinical models of inflammatory and neuropathic pain.
-
Investigating the efficacy of this compound in models of visceral pain and other non-pain conditions where CGRP is implicated.
-
Elucidating the specific downstream signaling pathways modulated by this compound in different cell types and disease states.
-
Conducting clinical trials to translate these promising preclinical findings into novel therapeutic strategies for patients.
References
- 1. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Ubrogepant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubrogepant is a first-in-class oral calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine with or without aura in adults.[1][2] Its synthesis is a notable example of modern pharmaceutical chemistry, employing a convergent approach that features advanced techniques such as enzyme-mediated kinetic resolution and asymmetric spirocyclization.[1][3][4] This document provides detailed application notes and protocols for the synthesis and purification of this compound, intended to guide researchers in the replication and optimization of its manufacturing process.
The synthesis of this compound involves the preparation of two key intermediates: the chiral aminopiperidinone fragment, (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one , and the spirocyclic carboxylic acid fragment, (S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid . These intermediates are then coupled via an amide bond formation to yield the final active pharmaceutical ingredient (API).
Synthesis of this compound Intermediates
Synthesis of Chiral Aminopiperidinone Fragment
The synthesis of the chiral aminopiperidinone fragment is a multi-step process that establishes three stereocenters with high diastereoselectivity. A key step in this synthesis is an enzyme-mediated dynamic kinetic transamination.
Experimental Protocol:
-
Preparation of Keto Ester Intermediate: The synthesis commences with the alkylation of phenylacetone with an appropriate alkene, followed by subsequent transformations to yield a keto ester precursor.
-
Enzyme-Mediated Dynamic Kinetic Transamination: The keto ester undergoes a dynamic kinetic resolution using a specifically evolved transaminase enzyme (such as ATA-426) in the presence of an amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) as a cofactor. This reaction is typically performed in a buffered aqueous-organic solvent mixture (e.g., DMSO/water) at a controlled pH (e.g., 10.5) and temperature (e.g., 55 °C) for approximately 24 hours. This step simultaneously sets two stereocenters, yielding the desired syn diastereomer with high selectivity (>60:1 syn:anti).
-
N-Trifluoroethylation and Boc Deprotection: The resulting piperidinone is then N-trifluoroethylated. Subsequent removal of the Boc protecting group yields the desired amine.
-
Crystallization-Induced Diastereomeric Transformation: The final chiral center is set via a crystallization-induced diastereomeric transformation, which allows for the isolation of the desired single diastereomer in high purity. The crude amine is treated with p-toluic acid and 3,5-dichlorosalicylic aldehyde to facilitate the crystallization of the desired isomer as a salt.
Synthesis of Spirocyclic Carboxylic Acid Fragment
The synthesis of the spirocyclic carboxylic acid fragment involves the construction of the unique spirocyclic core via an asymmetric cyclization reaction.
Experimental Protocol:
-
Preparation of the Spirocyclization Precursor: The synthesis begins with the condensation of 7-azaindolinone with an appropriate aldehyde. This is followed by a reduction of the double bond and installation of a leaving group to prepare the precursor for the key spirocyclization step.
-
Asymmetric Spirocyclization: The crucial asymmetric spirocyclization is achieved using a chiral phase-transfer catalyst, such as a novel doubly quaternized catalyst. This reaction establishes the chiral quaternary center with high enantiomeric excess.
-
Final Modifications: The resulting spirocycle undergoes further functional group manipulations, including a palladium-catalyzed carbonylation to introduce the carboxylic acid moiety, to yield the final spirocyclic carboxylic acid intermediate.
Final Assembly of this compound
The final step in the synthesis of this compound is the amide bond formation between the chiral aminopiperidinone and the spirocyclic carboxylic acid.
Experimental Protocol:
-
Salt Break: The hydrochloride or 4-nitrobenzoate salt of the aminopiperidinone fragment is treated with a base, such as aqueous potassium phosphate, to generate the free amine.
-
Amide Coupling: The free amine is then coupled with the spirocyclic carboxylic acid using a suitable coupling agent. A common protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxy-2(1H)-pyridone (HOPO) as an additive to suppress side reactions and improve yield. The reaction is typically carried out in a mixture of acetonitrile and water at a controlled pH of 6.0-6.5 and room temperature for 6-12 hours.
-
Work-up and Isolation: Following the coupling reaction, the mixture is worked up, and the crude this compound is isolated.
Purification of this compound
The purification of the final this compound product is critical to ensure high purity and the desired physical form for pharmaceutical formulation. The amorphous form of this compound is often desired for its enhanced solubility and bioavailability.
Experimental Protocol: Crystallization for Amorphous Form
-
Dissolution: Crude this compound is dissolved in a suitable solvent, such as methanol, at a slightly elevated temperature (e.g., 35-45°C).
-
Filtration: The solution is filtered to remove any particulate matter.
-
Antisolvent Addition: An antisolvent, typically water, is added to the solution at a controlled temperature (e.g., -5 to 5°C or 25-30°C) to induce precipitation of the product.
-
Isolation and Drying: The precipitated solid is collected by filtration, washed with the antisolvent (water), and dried under vacuum to yield the pure amorphous form of this compound.
Data Presentation
| Parameter | Synthesis of Chiral Aminopiperidinone | Final Amide Coupling | Purification |
| Key Transformation | Enzyme-mediated dynamic kinetic transamination | EDC/HOPO mediated amide bond formation | Crystallization |
| Yield | High | 95-97% | High |
| Diastereomeric Ratio (syn:anti) | >60:1 | - | - |
| Final Purity (by HPLC) | - | - | >99.75% |
| Residual Solvents | - | - | Methanol: <250 ppm, Acetonitrile: Not Detected, Ethyl Acetate: <100 ppm |
Visualizations
Caption: Convergent synthesis pathway of this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2020249970A1 - Cgrp antagonist compounds - Google Patents [patents.google.com]
- 3. Collection - Practical Asymmetric Synthesis of a Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist this compound - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. WO2024218790A1 - A pharmaceutical composition of this compound and their process for the preparation of solid dosage form for treating migraine - Google Patents [patents.google.com]
Application Notes and Protocols for Clinical Trials of Ubrogepant in Acute Migraine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting clinical trials to evaluate the efficacy and safety of ubrogepant for the acute treatment of migraine. The information is synthesized from publicly available data from the pivotal ACHIEVE I and ACHIEVE II Phase III clinical trials, as well as regulatory guidance documents.
Introduction
This compound is an orally administered small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] It represents a novel mechanism of action for the acute treatment of migraine, moving away from the vasoconstrictive effects of triptans.[3] During a migraine attack, CGRP is released, leading to vasodilation and pain signal transmission.[2][4] this compound works by blocking the CGRP receptor, thereby inhibiting this cascade. These protocols are designed to guide researchers in generating robust data for regulatory submission and to further understand the clinical profile of this compound.
Signaling Pathway of this compound's Mechanism of Action
During a migraine attack, trigeminal ganglion neurons release CGRP, which then binds to its receptor on postsynaptic neurons and blood vessels. This binding initiates a signaling cascade that results in vasodilation and neurogenic inflammation, contributing to migraine pain. This compound acts as a competitive antagonist at the CGRP receptor, preventing CGRP from binding and thereby blocking its downstream effects.
Clinical Trial Design and Endpoints
The pivotal Phase III trials for this compound, ACHIEVE I and ACHIEVE II, were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies. The primary objective of these trials was to evaluate the efficacy and safety of this compound in the acute treatment of a single migraine attack.
Study Design
A typical Phase III clinical trial for this compound would follow a similar design:
References
Application Notes and Protocols for In Vivo Efficacy Studies of Ubrogepant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubrogepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2] CGRP is a neuropeptide implicated in the pathophysiology of migraine, and its antagonists represent a targeted therapeutic approach.[3][4][5] These application notes provide detailed protocols for in vivo models designed to study the efficacy of this compound, with a focus on a preclinical model of medication overuse headache (MOH).
In Vivo Model: Medication Overuse Headache (MOH) in Rats
A "two-hit" priming model of MOH is a robust method to evaluate the efficacy of acute migraine treatments like this compound in a clinically relevant context. This model mimics the latent sensitization of the trigeminal system observed in patients with MOH, where overuse of acute medication leads to an increased frequency of headaches.
Experimental Protocol: "Two-Hit" Priming Model of MOH
Objective: To induce a state of latent trigeminal sensitization in rats, making them susceptible to migraine-like triggers, and to assess the efficacy of this compound in reversing the resulting allodynia.
Animals: Adult female Sprague-Dawley rats are commonly used for this model.
Materials:
-
This compound
-
Sumatriptan
-
Vehicle for oral administration (e.g., water, polyethylene glycol (PEG))
-
Bright Light Stress (BLS) chamber
-
Nitric Oxide (NO) donor (e.g., sodium nitroprusside)
-
Von Frey filaments for assessing cutaneous allodynia
Procedure:
-
Priming Phase (Induction of Latent Sensitization):
-
Administer six oral doses of sumatriptan (10 mg/kg) to female Sprague-Dawley rats over a two-week period. This repeated administration induces a state of latent sensitization.
-
Monitor for the development of cutaneous allodynia in the periorbital and hindpaw regions using von Frey filaments during the priming period. This allodynia is expected to resolve to baseline levels after the cessation of sumatriptan administration (around day 14).
-
-
Triggering Phase ("Second Hit"):
-
After the resolution of sumatriptan-induced allodynia (e.g., on day 20 and 21), expose the rats to a migraine trigger. Two common triggers are:
-
Bright Light Stress (BLS): Place the rats in a brightly lit environment for a 1-hour period on two consecutive days.
-
Nitric Oxide (NO) Donor: Administer a systemic injection of a NO donor like sodium nitroprusside (3 mg/kg, i.p.).
-
-
These triggers will induce cephalic and hindpaw allodynia in the sumatriptan-primed rats but not in vehicle-primed controls.
-
-
Treatment and Efficacy Assessment:
-
At the onset of the second trigger exposure (e.g., the second day of BLS), administer oral this compound at various doses (e.g., 25, 50, and 100 mg/kg) or vehicle.
-
Measure periorbital and hindpaw sensory thresholds hourly for up to 5 hours using von Frey filaments to assess the reversal of allodynia.
-
Data Presentation
Table 1: Efficacy of this compound in Reversing Allodynia in a Rat Model of Medication Overuse Headache
| Treatment Group | Trigger | Endpoint | ED50 (mg/kg) | Efficacy of 100 mg/kg Dose (% Reversal) |
| This compound | Bright Light Stress (BLS) | Periorbital Allodynia | ~50 | 76% |
| This compound | Bright Light Stress (BLS) | Hindpaw Allodynia | ~52 | 77% |
| This compound | Nitric Oxide (NO) Donor | Periorbital Allodynia | ~65 | 67% |
| This compound | Nitric Oxide (NO) Donor | Hindpaw Allodynia | ~70 | 70% |
Data summarized from Navratilova et al., 2020.
Visualizations
CGRP Signaling Pathway in Migraine
Caption: CGRP signaling pathway and the mechanism of action of this compound.
Experimental Workflow for the "Two-Hit" MOH Model
References
- 1. This compound does not induce latent sensitization in a preclinical model of medication overuse headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceofmigraine.com [scienceofmigraine.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Ubrogepant's CGRP Antagonism: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to characterize the antagonism of Ubrogepant at the Calcitonin Gene-Related Peptide (CGRP) receptor. The provided methodologies are essential for researchers in pharmacology and drug development engaged in the study of migraine therapeutics.
Introduction
This compound is an orally bioavailable small molecule CGRP receptor antagonist approved for the acute treatment of migraine. Its mechanism of action involves blocking the CGRP receptor, which is a key player in the pathophysiology of migraine. The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by CGRP, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is a critical pathway for CGRP's biological effects.
To evaluate the potency and efficacy of this compound as a CGRP antagonist, various in vitro cell-based assays can be employed. The most common and direct functional assay measures the inhibition of CGRP-induced cAMP production. Another powerful method is the use of a reporter gene assay, where the transcription of a reporter gene (e.g., luciferase) is driven by a cAMP response element (CRE), providing a downstream readout of receptor activation.
These assays are crucial for determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which quantify the potency and binding affinity of this compound.
CGRP Receptor Signaling Pathway
The canonical CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to this complex initiates a conformational change that activates the associated Gαs protein. The activated Gαs, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's CGRP antagonism from various cell-based assays.
| Parameter | Value | Cell Line | Assay Type | Agonist | Reference |
| IC50 | 0.08 nM | Not specified | cAMP Functional Assay | human α-CGRP | |
| Ki | 0.070 nM | Cloned Human Receptor | Ligand Binding Assay | - | |
| Ki | 0.067 nM | Native Human Receptor | Ligand Binding Assay | - |
Experimental Protocols
cAMP Measurement Assay
This protocol describes the measurement of this compound's ability to inhibit CGRP-induced cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing the human CGRP receptor.
Experimental Workflow:
Materials:
-
CHO-K1 cells stably expressing the human CGRP receptor (CLR/RAMP1)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX at 500 µM)
-
This compound
-
Human α-CGRP
-
cAMP detection kit (e.g., HTRF-based kit)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Maintain CHO-K1 cells expressing the human CGRP receptor in the appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Remove the culture medium from the wells and add the diluted this compound solutions. Incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add human α-CGRP to each well at a final concentration that elicits approximately 80% of the maximal response (EC80). Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
CRE-Luciferase Reporter Gene Assay
This protocol details the use of a stable cell line expressing a luciferase reporter gene under the control of a cAMP response element (CRE) to measure CGRP receptor antagonism.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing the human CGRP receptor and a CRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)
-
Assay medium (e.g., serum-free DMEM)
-
This compound
-
Human α-CGRP
-
Luciferase assay reagent
-
White, clear-bottom 96-well cell culture plates
Protocol:
-
Cell Culture: Grow the stable HEK293 cell line in the recommended culture medium.
-
Cell Plating: Seed the cells at a density of approximately 30,000 cells per well in a white, clear-bottom 96-well plate and incubate for 16-24 hours.
-
Medium Change: Carefully replace the culture medium with assay medium.
-
Antagonist Incubation: Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C.
-
Agonist Stimulation: Add human α-CGRP at a final concentration around its EC50 value.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator to allow for reporter gene expression.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signals and plot them against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Conclusion
The described cell-based assays, namely the cAMP measurement and CRE-luciferase reporter gene assays, are robust and reliable methods for characterizing the CGRP receptor antagonism of this compound. These protocols provide a framework for obtaining critical pharmacological data, which is indispensable for the preclinical evaluation and further development of CGRP-targeting therapeutics. The provided quantitative data for this compound serves as a benchmark for such studies.
Application Notes and Protocols for Ubrogepant Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration protocols for ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, in preclinical animal research. The following sections detail experimental methodologies, quantitative data from key studies, and visual representations of relevant pathways and workflows to guide researchers in designing and executing their own studies.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies involving this compound administration in various animal models.
Table 1: this compound Efficacy in a Rat Model of Medication Overuse Headache (MOH)
| Animal Model | Species/Strain | This compound Dose (oral) | Efficacy Endpoint | Outcome |
| "Two-hit" priming model of MOH | Sprague-Dawley Rats (male or female) | 25 mg/kg | Reversal of bright light stress (BLS)-induced allodynia | Not effective[1] |
| "Two-hit" priming model of MOH | Sprague-Dawley Rats (male or female) | 50 mg/kg | Reversal of bright light stress (BLS)-induced allodynia | Partially effective (data not shown in snippets) |
| "Two-hit" priming model of MOH | Sprague-Dawley Rats (male or female) | 100 mg/kg | Reversal of bright light stress (BLS)-induced allodynia | Effective, reversed BLS-induced allodynia[1][2] |
| "Two-hit" priming model of MOH | Sprague-Dawley Rats (male or female) | 100 mg/kg (repeated administration) | Induction of latent sensitization | Did not induce latent sensitization[2] |
Table 2: this compound Pharmacodynamics in a Rhesus Monkey Model
| Animal Model | Species | This compound Administration | Pharmacodynamic Endpoint | Mean EC50 |
| Capsaicin-Induced Dermal Vasodilation (CIDV) | Rhesus Monkeys | Not specified | Inhibition of CIDV | 3.2 nM[3] |
Table 3: this compound Binding Affinity (Ki) Across Species
| Species | Ki (nM) |
| Human | 0.070 |
| Rhesus Monkey | 0.079 |
| Rat | 9.6 ± 1.1 |
| Mouse | 11.6 ± 1.1 |
| Rabbit | 11 ± 0.5 |
| Dog | 47 ± 4 |
Table 4: this compound Pharmacokinetics in Rhesus Monkeys
| Parameter | Value |
| CSF/Plasma Ratio | 0.03 |
Table 5: Non-Clinical Toxicology of this compound
| Species | Study Duration | Doses | NOAEL (No-Observed-Adverse-Effect Level) |
| Rat | 6 months | Up to 160 mg/kg/day | 20 mg/kg/day |
| Monkey | 9 months | Up to 175 mg/kg/day | No adverse findings at highest dose |
| Rat (Embryofetal Development) | Gestation Days 6-20 | Up to 125 mg/kg/day | No adverse effects observed |
| Rabbit (Embryofetal Development) | Gestation Days 7-20 | Up to 250 mg/kg/day | 75 mg/kg/day (for adverse embryofetal development effects) |
Experimental Protocols
Rat Model of Medication Overuse Headache (MOH)
This protocol is based on the "two-hit" priming model used to evaluate the efficacy of this compound in a preclinical model of MOH.
Objective: To assess the ability of this compound to reverse allodynia in a model of medication overuse headache.
Animals: Male or female Sprague-Dawley rats.
Materials:
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This compound
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Sumatriptan (for priming)
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Vehicle (e.g., Polyethylene glycol - PEG)
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Oral gavage needles
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Von Frey filaments for assessing cutaneous allodynia
-
Bright light source
Procedure:
-
Priming Phase (Induction of Latent Sensitization):
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Administer sumatriptan (e.g., 10 mg/kg, oral) to rats over a period of 10-14 days (e.g., six administrations over 10 days).
-
Monitor for the development of cephalic and hindpaw allodynia during this period. Allodynia is expected to resolve to baseline levels after discontinuation of sumatriptan.
-
-
"Two-Hit" Challenge Phase:
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After a washout period following the last sumatriptan administration (e.g., on days 20 and 21), expose the rats to a bright light stress (BLS) challenge for 1 hour on two consecutive days.
-
-
This compound Administration and Efficacy Assessment:
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At the beginning of the second BLS exposure, administer a single oral dose of this compound (e.g., 25, 50, or 100 mg/kg) or vehicle.
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Monitor cephalic and hindpaw sensory thresholds hourly for up to 5 hours using von Frey filaments to determine the reversal of BLS-induced allodynia.
-
Rhesus Monkey Model of Capsaicin-Induced Dermal Vasodilation (CIDV)
This protocol evaluates the in vivo CGRP receptor antagonist activity of this compound.
Objective: To determine the concentration-dependent inhibition of capsaicin-induced dermal vasodilation by this compound.
Animals: Rhesus monkeys.
Materials:
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This compound
-
Capsaicin
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Laser Doppler imaging or similar technology to measure dermal blood flow.
Procedure:
-
This compound Administration:
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Administer this compound to the rhesus monkeys. The specific route and dose range should be determined based on the study design to achieve varying plasma concentrations.
-
-
Capsaicin Challenge:
-
At a specified time point after this compound administration, induce dermal vasodilation by applying a standardized dose of capsaicin to a defined area of the skin.
-
-
Pharmacodynamic Assessment:
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Measure the changes in dermal blood flow at the site of capsaicin application using a non-invasive technique like laser Doppler imaging.
-
Record the inhibition of the capsaicin-induced increase in blood flow at different plasma concentrations of this compound.
-
-
Data Analysis:
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Calculate the concentration of this compound required to produce a 50% inhibition of the maximal capsaicin-induced vasodilation (EC50).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows described in the protocols.
Caption: this compound blocks CGRP binding to its receptor, inhibiting pain signaling.
Caption: Workflow for the rat medication overuse headache (MOH) model.
Caption: Workflow for the rhesus monkey CIDV model.
References
Statistical Analysis of Ubrogepant Clinical Trials: A Guide for Researchers
Application Notes and Protocols for Professionals in Drug Development
This document provides a detailed overview of the statistical methods applied to the clinical trial data for Ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the statistical framework used to establish the efficacy and safety of this compound in pivotal Phase 3 clinical trials.
Experimental Design and Protocols
The pivotal evidence for this compound's efficacy and safety comes from two large, randomized, double-blind, placebo-controlled Phase 3 trials: ACHIEVE I (UBR-MD-01) and ACHIEVE II (UBR-MD-02) .[1][2][3][4][5]
Study Design
Both ACHIEVE I and ACHIEVE II were multicenter, parallel-group, single-migraine-attack studies. Participants were randomized to receive a single dose of this compound or placebo to treat a migraine attack of moderate to severe pain intensity. The randomization was stratified by triptan response and concurrent use of preventive migraine medication.
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ACHIEVE I evaluated this compound 50 mg and 100 mg against placebo.
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ACHIEVE II evaluated this compound 25 mg and 50 mg against placebo.
A long-term, 52-week extension trial was also conducted to assess the safety and tolerability of intermittent this compound use.
Patient Population
Eligible participants were adults with a history of migraine with or without aura, experiencing 2 to 8 migraine attacks with moderate to severe headache pain per month.
Interventions
Participants were instructed to take the assigned study medication at home to treat a single qualifying migraine attack. An optional second dose of the assigned treatment or a rescue medication could be taken 2 to 48 hours after the initial dose for a non-responding or recurrent migraine.
Endpoints
The co-primary efficacy endpoints in both trials were:
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Pain freedom at 2 hours post-dose: Defined as a reduction of headache severity from moderate or severe to no pain.
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Absence of the most bothersome symptom (MBS) at 2 hours post-dose: The MBS (photophobia, phonophobia, or nausea) was identified by the participant at baseline.
Key secondary endpoints included pain relief at 2 hours, sustained pain freedom and relief from 2 to 24 hours, and absence of photophobia and phonophobia at 2 hours.
Statistical Analysis Methods
The statistical analyses for the ACHIEVE trials were pre-specified in a detailed Statistical Analysis Plan (SAP).
Analysis Populations
The following analysis populations were defined:
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Intent-to-Treat (ITT) Population: All randomized participants.
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Modified Intent-to-Treat (mITT) Population: All randomized participants who received at least one dose of the study drug, recorded a baseline migraine headache severity, and had at least one post-dose efficacy assessment at or before the 2-hour timepoint. The primary efficacy analyses were conducted on the mITT population.
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Safety Population: All participants who received at least one dose of the study drug.
Primary Efficacy Analysis
The co-primary efficacy endpoints were analyzed using a Cochran-Mantel-Haenszel (CMH) test , stratified by the randomization stratification factors (triptan response and use of preventive medication). All statistical tests were two-sided with a significance level of 0.05.
Handling of Missing Data
For the primary efficacy endpoints, missing data were imputed using a last observation carried forward (LOCF) approach for assessments up to 2 hours post-dose. If a participant took rescue medication or an optional second dose before the 2-hour assessment, they were considered a treatment failure for that endpoint. Sensitivity analyses were planned to assess the robustness of the results to different missing data handling methods.
Analysis of Secondary and Safety Endpoints
Secondary efficacy endpoints were analyzed using similar statistical methods as the primary endpoints. Safety data, including adverse events, were summarized descriptively for the safety population.
Data Presentation
The efficacy of this compound in the ACHIEVE I and ACHIEVE II trials is summarized in the tables below.
Table 1: Efficacy Results for ACHIEVE I (UBR-MD-01)
| Endpoint | Placebo (n=559) | This compound 50 mg (n=556) | This compound 100 mg (n=557) |
| Pain Freedom at 2 hours | 11.8% | 19.2% (p=0.002) | 21.2% (p<0.001) |
| Absence of MBS at 2 hours | 27.8% | 38.6% (p=0.002) | 37.7% (p=0.002) |
| Pain Relief at 2 hours | 49.1% | 60.7% (p<0.001) | 61.4% (p<0.001) |
| Sustained Pain Relief (2-24h) | 20.8% | 36.3% | 38.0% |
Data from the ACHIEVE I trial publication.
Table 2: Efficacy Results for ACHIEVE II (UBR-MD-02)
| Endpoint | Placebo (n=563) | This compound 25 mg (n=561) | This compound 50 mg (n=562) |
| Pain Freedom at 2 hours | 14.3% | 20.7% (p=0.03) | 21.8% (p=0.01) |
| Absence of MBS at 2 hours | 27.4% | 34.1% (p=0.07) | 38.9% (p=0.01) |
| Pain Relief at 2 hours | - | - | Statistically significant |
| Sustained Pain Relief (2-24h) | - | - | Statistically significant |
Data from the ACHIEVE II trial publication.
Table 3: Pooled Safety Data from ACHIEVE I & II (this compound 50 mg vs. Placebo)
| Adverse Event | Placebo (n=1122) | This compound 50 mg (n=1118) |
| Any Adverse Event (within 48h) | 11.5% | 11.2% |
| Nausea | 1.8% | 1.9% |
| Somnolence | 1% | 3% |
| Dizziness | 1.6% | 1.4% |
Pooled data from a post-hoc analysis of the ACHIEVE trials.
Visualizations
This compound Mechanism of Action: CGRP Signaling Pathway
Caption: this compound blocks CGRP from binding to its receptor, inhibiting downstream signaling.
Statistical Analysis Workflow for Primary Endpoints
Caption: Workflow for the primary statistical analysis in this compound Phase 3 trials.
Patient Disposition in a Typical this compound Phase 3 Trial
Caption: A simplified representation of patient flow in a this compound clinical trial.
References
- 1. This compound for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allergan reports positive results from ACHIEVE II trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. news.abbvie.com [news.abbvie.com]
- 4. Allergan Announces Positive Phase 3 ACHIEVE I Trial Results for this compound Published in The New England Journal of Medicine [prnewswire.com]
- 5. Effect of this compound vs Placebo on Pain and the Most Bothersome Associated Symptom in the Acute Treatment of Migraine: The ACHIEVE II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ubrogepant Solubility in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ubrogepant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a white to off-white powder classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low permeability.[1][2] It is practically insoluble in water but is freely soluble in several organic solvents.[1][3]
Q2: In which organic solvents is this compound readily soluble?
A2: this compound is freely soluble in ethanol, methanol, acetone, and acetonitrile.[1] For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: No, directly dissolving this compound in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media is not recommended due to its practical insolubility in water. This will likely result in poor dissolution and inaccurate concentrations. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent, like DMSO, and then dilute this stock into the aqueous medium.
Q4: What is the recommended storage procedure for this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitation Observed After Diluting DMSO Stock in Aqueous Media
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
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Possible Cause: The final concentration of DMSO in the aqueous medium is too high, causing the this compound to crash out of solution.
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Solution: Ensure the final concentration of DMSO is kept below 0.5% (v/v), and ideally at or below 0.1% to maintain cell health and compound solubility.
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-
Possible Cause: The dilution method is causing rapid solvent exchange, leading to precipitation.
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Solution: Avoid adding the concentrated DMSO stock directly into the final large volume of aqueous media. Instead, perform a serial dilution. First, dilute the stock solution into a small volume of media, mix gently, and then add this intermediate dilution to the final volume of media.
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Possible Cause: Components in the cell culture medium (e.g., proteins in serum, salts) are interacting with this compound, reducing its solubility.
-
Solution: If possible, test the dilution in a serum-free medium first. If precipitation persists, consider if any media components like specific salts might be interacting. Warming the final solution to 37°C may help, but ensure temperature stability for your experiment.
-
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the final medium, even with a low DMSO percentage.
-
Solution: Re-evaluate the required final concentration. It may be necessary to work at a lower concentration or to use a formulation with solubilizing agents if a higher concentration is essential.
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Issue 2: Inconsistent Results in In Vitro Assays
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Possible Cause: Incomplete dissolution of this compound in the stock solution.
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Solution: After adding DMSO to the this compound powder, ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can aid dissolution. Visually inspect the solution to confirm no particulate matter remains.
-
-
Possible Cause: Degradation of this compound in the stock solution or final medium.
-
Solution: Prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods.
-
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents and formulations commonly used in research.
Table 1: Solubility in Pure Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | Practically Insoluble | - | |
| DMSO | ≥ 200 mg/mL | ~364 mM | |
| DMSO | 245 mg/mL | 445.83 mM | Sonication is recommended. |
| Ethanol | Freely Soluble | - | |
| Methanol | Freely Soluble | - | |
| Acetone | Freely Soluble | - | |
| Acetonitrile | Freely Soluble | - |
Table 2: Formulations for In Vivo Experimental Setups
| Formulation Components | Achievable Concentration | Molar Concentration | Notes |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL | 11.37 mM | Yields a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL | 11.37 mM | Yields a clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | 9.10 mM | Yields a clear solution. Sonication may be required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound powder (MW: 549.54 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 5.495 mg of this compound powder.
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Procedure: a. Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO (e.g., 1 mL for 5.495 mg). c. Vortex the solution vigorously until the powder is completely dissolved. d. If needed, gently warm the tube to 37°C or sonicate for brief intervals to aid dissolution. e. Visually inspect for any remaining solid particles. f. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. g. Store aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
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Materials: 10 mM this compound stock solution in DMSO, pre-warmed complete cell culture medium.
-
Procedure (for a final concentration of 10 µM): a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. In a sterile tube, perform an intermediate dilution. For example, add 2 µL of the 10 mM stock to 198 µL of serum-free medium to get a 100 µM intermediate solution. Gently mix by pipetting. c. Add the required volume of the intermediate solution to your final volume of complete cell culture medium. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium to achieve a final concentration of 10 µM. d. Mix thoroughly by gentle inversion or pipetting before adding to the cells. e. Important: The final DMSO concentration in this example is 0.1%. Always calculate and verify that the final DMSO concentration is non-toxic to your specific cell line (typically ≤0.1%).
This compound Mechanism of Action
This compound is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. During a migraine attack, CGRP is released from trigeminal nerve endings. CGRP then binds to its receptor, which is a complex of the calcitonin-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding activates G-protein signaling, primarily through Gαs, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade leads to vasodilation and pain signal transmission. This compound competitively blocks CGRP from binding to the receptor, thereby inhibiting this signaling pathway.
Diagram: this compound's Inhibition of the CGRP Signaling Pathway
Caption: this compound blocks CGRP from binding to its receptor, preventing cAMP production.
References
Technical Support Center: Optimizing Ubrogepant Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing ubrogepant in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is a recommended oral dosage range for this compound in rat models of migraine?
A1: Based on preclinical studies, effective oral dosages of this compound in Sprague-Dawley rats range from 25 to 100 mg/kg.[1] A dose of 100 mg/kg has been shown to be effective in reversing allodynia in a medication overuse headache model and is approximately twice the estimated acute anti-allodynic 50% effective dose.[1]
Q2: What is a suitable vehicle for oral administration of this compound in rats?
A2: Polyethylene glycol (PEG) is a suitable vehicle for dissolving this compound for oral gavage in rats.[2] Due to this compound's poor water solubility, a non-aqueous vehicle like PEG is necessary for achieving a homogenous solution for accurate dosing.
Q3: How can I induce a medication overuse headache (MOH) model in rats to test the efficacy of this compound?
A3: A "two-hit" priming model of MOH can be established in female Sprague-Dawley rats by administering six oral doses of sumatriptan at 10 mg/kg over a two-week period.[1][2] This repeated administration induces a state of latent sensitization, making the animals more susceptible to migraine-like triggers.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist. During a migraine attack, CGRP levels are elevated and contribute to vasodilation and neurogenic inflammation. This compound blocks the CGRP receptor, thereby inhibiting these downstream effects.
Troubleshooting Guides
Issue 1: High Variability in Allodynia Measurements
Possible Cause: Inconsistent application of von Frey filaments or animal stress.
Troubleshooting Steps:
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Standardize von Frey Application: Ensure the filament is applied perpendicularly to the center of the periorbital region with just enough force to cause a slight bend. The application should be held for a consistent duration (e.g., 3-5 seconds).
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Habituate Animals: Acclimate the rats to the testing environment and handling for several days before the experiment to minimize stress-induced variability.
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Blinded Assessment: Whenever possible, the experimenter assessing the withdrawal response should be blinded to the treatment groups to reduce bias.
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Consistent Timing: Perform behavioral testing at the same time of day for all animals to minimize circadian rhythm effects.
Issue 2: Difficulty with Oral Gavage of this compound Formulation
Possible Cause: Poor solubility or viscosity of the this compound/PEG solution.
Troubleshooting Steps:
-
Proper Dissolution: Ensure this compound is fully dissolved in PEG. Gentle warming or sonication may aid in dissolution, but the solution should be cooled to room temperature before administration.
-
Appropriate Gavage Needle: Use a flexible, ball-tipped gavage needle of the correct size for the rat to minimize discomfort and risk of injury.
-
Correct Technique: Administer the solution slowly and steadily to prevent regurgitation. Ensure the needle is correctly placed in the esophagus and not the trachea.
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Volume Considerations: Keep the gavage volume consistent across animals, typically within the range of 1-2 mL/kg for rats.
Issue 3: Unexpected Animal Behavior Post-Dosing
Possible Cause: Potential off-target effects or stress from the procedure.
Troubleshooting Steps:
-
Monitor Behavior: Observe the animals for any signs of distress, sedation, or hyperactivity after dosing.
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Control Groups: Include a vehicle-only control group to differentiate the effects of the drug from the vehicle and the gavage procedure itself.
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Dose-Response Assessment: If unusual behavior is observed, consider performing a dose-response study to see if the effects are dose-dependent.
Experimental Protocols
Medication Overuse Headache (MOH) Model Induction
Animal Model: Adult female Sprague-Dawley rats (135-150g at the start of the study).
Procedure:
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Administer sumatriptan succinate, dissolved in sterile water, at a dose of 10 mg/kg via oral gavage.
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Repeat the administration for a total of six doses over a two-week period (e.g., on days 0, 3, 5, 7, 10, and 12).
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Monitor the development of cutaneous allodynia periodically throughout the two weeks.
This compound Formulation and Administration
Formulation:
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Dissolve this compound in polyethylene glycol (PEG). The specific concentration will depend on the target dosage and the desired gavage volume. For example, to achieve a 100 mg/kg dose in a 1 mL/kg volume, prepare a 100 mg/mL solution.
-
Ensure the this compound is completely dissolved. Gentle warming or sonication may be used if necessary. Allow the solution to return to room temperature before administration.
Administration:
-
Administer the prepared this compound solution via oral gavage at the desired dose (e.g., 25, 50, or 100 mg/kg).
Assessment of Periorbital Cutaneous Allodynia
Apparatus: Calibrated von Frey filaments.
Procedure:
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Place the rat in a testing chamber with a mesh floor that allows access to the periorbital region.
-
Allow the animal to acclimate to the chamber for at least 15-20 minutes before testing.
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Apply von Frey filaments of increasing force to the midline periorbital region.
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A positive response is defined as a sharp withdrawal of the head or stroking of the face with the forepaw.
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Determine the 50% withdrawal threshold using the up-down method. Start with a filament near the expected threshold. If there is a response, use the next lighter filament. If there is no response, use the next heavier filament.
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Record the pattern of responses to calculate the 50% withdrawal threshold.
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| Effective Oral this compound Dose | 25, 50, 100 mg/kg | Sprague-Dawley Rat (MOH model) | |
| Sumatriptan Dose for MOH Induction | 10 mg/kg (oral) | Sprague-Dawley Rat | |
| This compound Human Tmax (fasted) | ~1.5 hours | Human | |
| This compound Human Half-life | 5-7 hours | Human | |
| This compound Plasma Protein Binding | 87% (in vitro) | Human |
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Simplified CGRP signaling pathway in migraine.
References
Technical Support Center: Ubrogepant Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and troubleshooting potential off-target effects of Ubrogepant in cellular models. While this compound is a highly selective CGRP receptor antagonist, this resource offers best practices for confirming on-target activity and addressing unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and highly selective antagonist of the human calcitonin gene-related peptide (CGRP) receptor. It demonstrates a high binding affinity for both native and cloned human CGRP receptors.[1] Within the calcitonin receptor family, this compound shows a 100-fold higher affinity for the CGRP receptor compared to the human AMY1 receptor and over 29,000-fold higher affinity compared to the AM2 receptor. In a screening against 116 therapeutically relevant targets, no significant off-target activities were identified, underscoring its specificity.[2]
Q2: My cells are showing an unexpected phenotype after this compound treatment. Could this be an off-target effect?
A2: While this compound is highly selective, unexpected phenotypes can arise from various factors. Before concluding an off-target effect, it is crucial to systematically troubleshoot your experimental setup. Consider the following possibilities:
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Compound Concentration and Purity: Ensure the correct concentration of this compound is used and that the compound's purity is verified.
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Cell Line Integrity: Verify the identity and health of your cell line. Cell lines that do not express the CGRP receptor should ideally show no response to this compound.
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Solvent Effects: Run a vehicle control (e.g., DMSO) at the same concentration used for this compound to rule out solvent-induced artifacts.
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On-Target Effects in a Novel Context: The observed phenotype might be a previously uncharacterized consequence of CGRP receptor blockade in your specific cellular model.
Q3: How can I confirm that the observed effect of this compound in my cellular model is due to CGRP receptor antagonism?
A3: To confirm on-target activity, you can perform several key experiments:
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CGRP Competition Assay: Demonstrate that this compound's effect can be competed away by the addition of excess CGRP ligand.
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Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the CGRP receptor (CALCRL/RAMP1) in your cells. The effect of this compound should be diminished or abolished in these modified cells.
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Use of a Structurally Unrelated CGRP Antagonist: If another CGRP antagonist with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
Q4: What are the primary metabolic pathways for this compound, and could metabolites be active?
A4: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3] The main circulating components in human plasma are the parent compound and two glucuronide conjugate metabolites. These metabolites are approximately 6,000-fold less potent at the CGRP receptor and are not expected to have significant pharmacological activity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High Cellular Toxicity at Expected Efficacious Concentrations | Compound concentration is too high; Cell line is particularly sensitive; Off-target cytotoxicity. | 1. Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) using an MTT or similar viability assay. 2. Ensure the experimental concentrations are well below the CC50. 3. Test this compound in a control cell line lacking the CGRP receptor; toxicity in this line would suggest an off-target effect. |
| Inconsistent Results Between Experiments | Variability in cell passage number or health; Inconsistent compound preparation; Fluctuation in incubation times or conditions. | 1. Standardize cell culture protocols, including passage number and seeding density. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Ensure precise timing and consistent environmental conditions (temperature, CO2). |
| Phenotype Observed Does Not Align with Known CGRP Signaling | Misinterpretation of the signaling pathway in the specific cell model; The phenotype is a novel downstream consequence of CGRP antagonism; Potential off-target pathway modulation. | 1. Confirm CGRP receptor expression and functional coupling in your cell line (e.g., via cAMP assay). 2. Use phosphoproteomics or RNA-seq to explore downstream signaling alterations. 3. Perform rescue experiments by activating downstream effectors of the CGRP pathway. |
Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of this compound for the human CGRP receptor and related receptors from the calcitonin family.
Table 1: this compound Binding Affinity (Ki)
| Receptor | Species | Ki (nM) | Reference |
| CGRP Receptor (native) | Human | 0.067 | |
| CGRP Receptor (cloned) | Human | 0.070 | |
| AMY1 Receptor | Human | 8.2 | |
| AM2 Receptor | Human | 2059 |
Table 2: this compound Functional Antagonist Potency (IC50)
| Assay | Species | IC50 (nM) | Reference |
| CGRP-mediated cAMP signaling | Human | 0.08 | |
| AMY1 Receptor-mediated cAMP signaling | Human | 8.4 |
Experimental Protocols
Protocol 1: cAMP Functional Assay for CGRP Receptor Antagonism
This protocol is designed to measure the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by the CGRP ligand in a cellular model.
Materials:
-
Cells expressing the human CGRP receptor (e.g., SK-N-MC cells or transfected HEK293 cells)
-
Cell culture medium
-
This compound
-
Human α-CGRP
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
Procedure:
-
Cell Plating: Seed cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of human α-CGRP at a concentration that elicits a submaximal response (EC80).
-
Antagonist Incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the diluted this compound solutions to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the EC80 concentration of human α-CGRP to the wells containing this compound. Also include control wells with CGRP alone (positive control) and assay buffer alone (negative control).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol provides a method to assess the general cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control for toxicity (e.g., Staurosporine)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a negative control (medium only) and a positive control.
-
Incubation: Incubate the plate for a duration relevant to your primary experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as a percentage of viability versus the log of the this compound concentration to determine the CC50.
Visualizations
Caption: this compound blocks CGRP binding to its receptor, inhibiting downstream signaling.
Caption: Workflow for characterizing unexpected cellular effects of this compound.
References
Improving the stability of Ubrogepant in solution for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Ubrogepant in solution for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents for dissolving this compound for in vitro experiments?
A1: this compound is practically insoluble in water but freely soluble in several organic solvents.[1][2] For laboratory use, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent.[3][][5] Other suitable solvents include ethanol, methanol, acetone, and acetonitrile. The choice of solvent will depend on the specific experimental requirements and cell culture compatibility.
Q2: My this compound solution appears to be degrading. What are the likely causes?
A2: this compound is known to be unstable in acidic and alkaline conditions, where it undergoes hydrolytic degradation. It is also susceptible to oxidative degradation. Exposure to non-neutral pH or oxidizing agents in your experimental setup could be the cause. The compound is reported to be stable under neutral hydrolysis and when exposed to UV or visible light.
Q3: What is the recommended storage condition for this compound solutions?
A3: For optimal stability, this compound stock solutions, typically in DMSO, should be stored at -20°C or -80°C for long-term use. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage, solutions may be kept at -20°C for up to a month.
Q4: Can I prepare an aqueous working solution of this compound?
A4: Direct dissolution of this compound in aqueous buffers is challenging due to its low water solubility. To prepare an aqueous working solution, it is common practice to first dissolve this compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% DMSO for most cell lines).
Q5: Are there any known excipients that can improve this compound's stability in solution?
A5: While specific data for laboratory solutions is limited, formulations for oral administration use polymers and dispersing agents like Vitamin E TPGS to create stable solid dispersions. For in vivo studies in animals, co-solvents such as PEG300 and surfactants like Tween 80 are used to create stable formulations. These approaches aim to improve solubility and may also contribute to stability. The use of antioxidants could also be considered to mitigate oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous working solution | Poor aqueous solubility of this compound. | - Increase the proportion of organic co-solvent (e.g., DMSO) in the final working solution, ensuring it remains within the tolerance limits of your experimental system.- Prepare a fresh working solution from the stock immediately before use.- Consider using a surfactant or a different buffer system. |
| Loss of activity over time in prepared plates | Degradation of this compound in the culture medium. | - Prepare fresh plates for each experiment.- Minimize the incubation time as much as possible.- Ensure the pH of your culture medium is stable and within the neutral range (pH 6-8). |
| Inconsistent experimental results | Instability of stock solution due to improper storage. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability.- Periodically check the purity of the stock solution using analytical methods like HPLC. |
| Unexpected side effects in cell-based assays | High concentration of organic solvent (e.g., DMSO). | - Prepare a more concentrated stock solution to reduce the volume of solvent added to the aqueous medium.- Perform a solvent toxicity control experiment to determine the maximum tolerable solvent concentration for your specific cell line. |
| Discoloration of the solution | Oxidative degradation. | - Degas solvents before use.- Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the stock solution. Compatibility with the experimental system must be verified. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 2-3 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in Solution by HPLC
Objective: To evaluate the stability of a this compound solution under specific laboratory conditions (e.g., different solvents, pH, temperature).
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% (v/v) ortho-phosphoric acid in water
-
Mobile phase B: Acetonitrile
-
Incubator or water bath
Procedure:
-
Prepare the this compound solution in the solvent and at the concentration to be tested.
-
Divide the solution into multiple aliquots for analysis at different time points.
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one aliquot.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram for the appearance of degradation peaks and a decrease in the peak area of the parent this compound compound. A gradient elution may be necessary to separate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0) to determine the degradation rate.
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | |
| DMSO | ≥ 100 mg/mL | |
| Ethanol | Freely Soluble | |
| Methanol | Freely Soluble | |
| Acetonitrile | Freely Soluble | |
| Acetone | Freely Soluble |
Table 2: Recommended Storage Conditions for this compound Solutions in DMSO
| Storage Temperature | Duration | Stability | Reference |
| -80°C | 1 year | High | |
| -20°C | 3 years (powder); 1 month (in solvent) | Moderate to High | |
| 4°C | Not Recommended | Low | - |
| Room Temperature | Not Recommended | Low | - |
Visual Guides
Caption: Factors influencing this compound stability in solution.
Caption: Recommended workflow for handling this compound solutions.
References
- 1. WO2024218790A1 - A pharmaceutical composition of this compound and their process for the preparation of solid dosage form for treating migraine - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | CGRP Receptor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
Refinement of Ubrogepant synthesis to improve yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Ubrogepant. The information is designed to help refine synthetic protocols to improve both yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TSG-001 | Low yield in the final amide coupling of the aminopiperidinone fragment and the spirocyclic acid fragment. | - Incomplete reaction. - Degradation of starting materials or product. - Inefficient coupling agent. - Suboptimal reaction conditions (temperature, solvent, pH). | - Ensure complete conversion of the aminopiperidinone salt to the free base before coupling.[1] - Use a reliable coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2] - Optimize reaction temperature and time; monitor progress by HPLC. - Ensure reagents are pure and anhydrous. |
| TSG-002 | Poor diastereoselectivity during the synthesis of the aminopiperidinone fragment. | - Ineffective stereocontrol during the enzymatic transamination step.[3][4] - Epimerization of stereocenters under harsh reaction conditions. | - Utilize an optimized transaminase enzyme to achieve high diastereoselectivity (e.g., >60:1 dr). - Employ a crystallization-induced diastereomeric transformation to isolate the desired single diastereomer. - Use mild reaction conditions, particularly during N-trifluoroethylation and Boc deprotection, to prevent epimerization. |
| TSG-003 | Formation of an epimeric impurity, particularly under basic conditions. | - Alkaline hydrolysis or exposure to basic conditions can lead to epimerization. | - Avoid prolonged exposure to strong bases, especially during workup and purification. - Maintain careful pH control throughout the process. - Use a validated HPLC method to detect and quantify the epimeric impurity. |
| TSG-004 | Presence of residual solvents in the final product. | - Inefficient drying process. - Inappropriate solvent choice for final precipitation/crystallization. | - Implement a robust drying procedure, for example, under vacuum at a specified temperature. - A described method for preparing the amorphous form involves dissolving this compound in methanol and precipitating with water, which, after drying, resulted in low residual solvent levels (e.g., Methanol: 232 ppm). |
| TSG-005 | Difficulty in achieving high purity (>99.5%) of the final compound. | - Presence of closely related impurities from starting materials or side reactions. - Ineffective purification method. | - Purify intermediates at each stage to minimize the carry-over of impurities. - Employ flash chromatography for purification of key intermediates or the final product. - Develop a robust final purification step, such as precipitation or crystallization. A process of dissolving the crude product in a solvent like methanol and precipitating with an anti-solvent like water has been shown to yield high purity (99.75% by HPLC). |
Frequently Asked Questions (FAQs)
Q1: What is the most effective overall synthetic strategy for this compound?
A1: A convergent synthesis is the most practical approach. This involves the separate synthesis of two key fragments: a chiral aminopiperidinone and a chiral spirocyclic carboxylic acid. These fragments are then joined in a late-stage amide bond formation step to produce this compound. This strategy allows for efficient preparation and purification of the complex intermediates.
Q2: How can the stereochemistry of the aminopiperidinone fragment be controlled?
A2: The stereochemistry is critically established using an enzyme-mediated dynamic kinetic transamination. This reaction simultaneously sets two stereocenters with high diastereoselectivity. Further refinement of stereopurity can be achieved through a crystallization-induced diastereomeric transformation, which epimerizes the unwanted diastereomer at one center to the desired configuration, allowing for the isolation of a single diastereomer.
Q3: What are the common impurities found in this compound synthesis and how can they be minimized?
A3: Common impurities can include starting materials, reagents, and structurally related compounds formed during the synthesis, such as epimers or degradation products. For instance, an epimer of this compound can form under alkaline conditions. To minimize impurities, it is crucial to use high-purity starting materials, optimize reaction conditions to prevent side reactions, and implement effective purification methods for both intermediates and the final product. Regulatory guidelines often require that any unspecified degradation products are kept below 1.0%.
Q4: What is a reliable method for the final amide coupling step to maximize yield?
A4: The final assembly involves an EDC-mediated amide coupling between the free-base aminopiperidinone fragment and the spirocyclic carboxylic acid. To achieve high yields (reported as 97% over two steps), the aminopiperidinone salt should first be converted to its free base form using a suitable base like aqueous tripotassium phosphate before the coupling reaction.
Q5: How can I prepare the pure amorphous form of this compound?
A5: A pure amorphous form can be prepared by dissolving this compound in a suitable solvent, such as methanol, and then adding an anti-solvent, like water, to induce precipitation. The resulting solid is then filtered and dried under vacuum. This process has been demonstrated to be effective and scalable.
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for this compound synthesis and purification.
Table 1: Reported Yields for Key Synthetic Steps
| Reaction Step | Description | Reported Yield | Reference |
| Final Amide Coupling | EDC-mediated coupling of aminopiperidinone and spirocyclic acid fragments. | 97% (over two steps from the aminopiperidinone salt) | |
| Amorphous Precipitation | Precipitation of amorphous this compound from a methanol/water system. | ~91% (50g from 55g) |
Table 2: Reported Purity and Diastereoselectivity
| Parameter | Description | Reported Value | Reference |
| Final Product Purity | Purity of this compound after precipitation and drying. | 99.75% (by HPLC) | |
| Final Product Purity | Commercially available reference standard purity. | 99.45% | |
| Diastereomeric Ratio | Diastereoselectivity at C-4 and C-5 of the piperidinone intermediate after enzymatic transamination. | > 60:1 |
Key Experimental Protocols
Protocol 1: Final Amide Coupling to Synthesize this compound
Objective: To couple the aminopiperidinone fragment (as a 4-nitrobenzoic acid salt) with the spirocyclic carboxylic acid fragment.
Materials:
-
Aminopiperidinone 4-nitrobenzoic acid salt (Fragment 1)
-
Spirocyclic carboxylic acid (Fragment 2)
-
Aqueous tripotassium phosphate (K₃PO₄)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole hydrate (HOBt)
-
Suitable organic solvent (e.g., Dichloromethane or Ethanol)
-
Aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
Treat the aminopiperidinone 4-nitrobenzoic acid salt (Fragment 1) with an aqueous solution of tripotassium phosphate to generate the free-base amine.
-
Extract the free base into a suitable organic solvent.
-
In a separate vessel, dissolve the spirocyclic carboxylic acid (Fragment 2) in the reaction solvent.
-
Add HOBt and EDC to the carboxylic acid solution at 25-30 °C.
-
Add the solution of the free-base amine to the activated carboxylic acid mixture.
-
Stir the reaction mixture at 25-30 °C and monitor for completion using HPLC.
-
Upon completion, proceed with an appropriate aqueous workup.
-
The crude this compound can then be isolated and purified. A final yield of approximately 97% can be expected for this two-step sequence (free base generation and coupling).
Protocol 2: Preparation of Pure Amorphous this compound
Objective: To purify crude this compound and isolate it as a pure amorphous solid.
Materials:
-
Crude this compound
-
Methanol (solvent)
-
Water (anti-solvent)
-
Hyflow bed (or similar filter aid)
Procedure:
-
Dissolve the crude this compound (e.g., 55 g) in methanol (e.g., 165 ml).
-
Heat the mixture to 35-45 °C and stir until a clear solution is obtained.
-
Filter the warm solution through a hyflow bed to remove any particulate matter.
-
Cool the filtrate to 25-30 °C.
-
Slowly add water (e.g., 55 ml) to the stirred solution to induce precipitation.
-
Continue stirring at 25-30 °C to allow for complete precipitation of the solid.
-
Filter the precipitated solid and wash it with water.
-
Dry the solid under vacuum at an appropriate temperature to obtain pure amorphous this compound. The expected purity is >99.7% by HPLC.
Visualizations
Caption: Convergent synthetic workflow for this compound.
Caption: Troubleshooting logic for low product purity.
References
Mitigating potential hepatotoxicity of gepants in long-term studies
Technical Support Center: Gepant Hepatotoxicity Assessment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the potential hepatotoxicity of gepants in long-term studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the current understanding of gepant-related hepatotoxicity?
While first-generation gepants like telcagepant were discontinued due to liver toxicity, second-generation gepants, including rimegepant, ubrogepant, and atogepant, have demonstrated a more favorable safety profile in clinical trials.[1][2][3] In long-term studies, these newer gepants have not been associated with clinically significant liver injury.[4][5] However, rare instances of transient and asymptomatic elevations in serum aminotransferases (ALT/AST) have been reported, though often at rates similar to placebo. Therefore, ongoing vigilance and robust preclinical and clinical monitoring remain crucial.
Q2: Are there specific patient populations at higher risk for gepant-induced liver injury?
Patients with pre-existing liver impairment may be more susceptible to adverse effects. For instance, while atogepant did not show clinically relevant changes in pharmacokinetics in individuals with mild to severe hepatic impairment, systemic exposure was slightly higher. Similarly, rimegepant is not recommended for use in adults with severe hepatic impairment due to increased systemic exposure. It is crucial to assess baseline liver function and consider dose adjustments or exclusion criteria for patients with hepatic impairment in long-term studies.
Q3: What are the suspected mechanisms of hepatotoxicity for the discontinued first-generation gepants?
The hepatotoxicity of telcagepant was linked to a combination of inhibiting the mitochondrial electron transport chain and the bile salt export pump (BSEP). This dual mechanism is thought to be a significant contributor to drug-induced liver injury (DILI). Newer gepants were developed with structural modifications to reduce the risk of forming reactive metabolites, which are also implicated in DILI.
Q4: How do I interpret minor, transient elevations in liver enzymes in my preclinical study?
Minor, transient elevations in ALT/AST without a concurrent rise in bilirubin may not necessarily indicate significant liver damage. In clinical trials of newer gepants, such elevations were sometimes observed but were often asymptomatic and resolved even with continued dosing. It is essential to consider the magnitude and duration of the elevation, the presence of other clinical signs, and histopathological findings to determine the clinical significance.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the preclinical assessment of gepant hepatotoxicity.
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpectedly high ALT/AST levels in control animals. | - Contaminated feed or water.- Underlying infection in the animal colony.- Stress-induced liver enzyme elevation.- Improper handling or sample collection. | - Test feed and water for contaminants.- Screen animals for common pathogens.- Ensure proper acclimatization and handling procedures.- Review and standardize blood collection and processing techniques. |
| High variability in liver enzyme data between animals in the same treatment group. | - Inconsistent dosing (e.g., gavage errors).- Individual differences in drug metabolism.- Underlying subclinical health issues in some animals. | - Refine and standardize the dosing procedure.- Increase the number of animals per group to improve statistical power.- Perform a thorough health screen of all animals before study initiation. |
| No observable hepatotoxicity in in vitro models (e.g., HepG2 cells) despite concerns from other data. | - Low metabolic capacity of the cell line.- The mechanism of toxicity is not captured by the chosen assay (e.g., immune-mediated injury).- Insufficient exposure time or drug concentration. | - Use metabolically competent cells like primary human hepatocytes or HepaRG cells.- Consider co-culture systems that include non-parenchymal cells like Kupffer and stellate cells.- Perform a dose-response and time-course experiment.- Employ a battery of assays assessing different mechanisms (mitochondrial toxicity, oxidative stress, BSEP inhibition). |
| Conflicting results between in vitro and in vivo studies. | - Species differences in drug metabolism and toxicity pathways.- The complexity of the in vivo environment (e.g., immune system involvement) is not replicated in vitro. | - Use humanized animal models if available.- Employ advanced in vitro models such as 3D liver spheroids or organ-on-a-chip systems to better mimic the in vivo environment.- Conduct thorough pharmacokinetic and pharmacodynamic (PK/PD) modeling to correlate exposure levels between systems. |
Section 3: Quantitative Data Summary
The following table summarizes the incidence of liver enzyme elevations (ALT/AST ≥3x the upper limit of normal - ULN) in long-term studies of second-generation gepants.
| Gepant | Study Duration | Incidence of ALT/AST ≥3x ULN (Drug) | Incidence of ALT/AST ≥3x ULN (Placebo/Control) | Reference |
| Atogepant | 52 weeks | 2.4% | 3.2% (Standard of Care) | |
| Rimegepant | 52 weeks | ~1% | Not explicitly stated, but no signal of drug-induced liver injury was identified. | |
| This compound | 52 weeks | 1.3% (50mg), 2.7% (100mg) | 1% (Usual Care) |
Section 4: Experimental Protocols & Visualizations
In Vitro Assessment of Mitochondrial Toxicity
Mitochondrial dysfunction is a key mechanism in DILI. The following protocol outlines a common method for assessing mitochondrial toxicity in hepatocytes.
Protocol: Seahorse XF Mito Stress Test
-
Cell Culture: Plate primary human hepatocytes or HepaRG cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 2 x 10^4 cells/well). Allow cells to adhere and form a monolayer.
-
Compound Treatment: Treat cells with various concentrations of the gepant compound for a predetermined duration (e.g., 24-72 hours). Include a vehicle control and a positive control (e.g., a known mitochondrial toxicant).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.
-
Seahorse XF Analyzer: Load the sensor cartridge with mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) and calibrate the analyzer.
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters in compound-treated cells compared to controls indicates mitochondrial toxicity.
Caption: Workflow for assessing mitochondrial toxicity using a Seahorse XF Analyzer.
Bile Salt Export Pump (BSEP) Inhibition Assay
Inhibition of BSEP can lead to the accumulation of cytotoxic bile salts, a mechanism implicated in cholestatic DILI.
Protocol: BSEP Inhibition Assay using Inverted Membrane Vesicles
-
Vesicle Preparation: Use commercially available inverted membrane vesicles from Sf9 cells expressing human BSEP.
-
Reaction Mixture: Prepare a reaction buffer containing the membrane vesicles, a probe substrate (e.g., taurocholic acid), and ATP to initiate transport.
-
Inhibitor Addition: Add varying concentrations of the gepant compound to the reaction mixture. Include a vehicle control and a positive control inhibitor (e.g., cyclosporine A).
-
Incubation: Incubate the reaction mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow for substrate transport into the vesicles.
-
Termination and Filtration: Stop the reaction by adding an ice-cold stop solution. Rapidly filter the mixture through a filter plate to separate the vesicles from the reaction buffer.
-
Quantification: Lyse the vesicles and quantify the amount of transported probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of BSEP activity for each gepant concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Signaling pathway of potential BSEP inhibition-mediated hepatotoxicity.
Section 5: Clinical Monitoring Guidelines
For long-term clinical studies, rigorous monitoring of liver function is essential.
Recommendations for Liver Safety Monitoring:
-
Baseline Assessment: Obtain baseline measurements of ALT, AST, alkaline phosphatase (ALP), and total bilirubin for all participants before the first dose of the investigational drug.
-
Routine Monitoring: Conduct regular liver function tests (e.g., monthly for the first three months, then quarterly thereafter).
-
Thresholds for Action: Establish clear stopping rules and criteria for more frequent monitoring. For example, if a patient's ALT level rises to ≥3x ULN, repeat testing within 48-72 hours is recommended.
-
Hy's Law Criteria: Be vigilant for potential cases of Hy's Law (ALT or AST >3x ULN and total bilirubin >2x ULN, with no other explanation). This is a strong indicator of severe DILI.
-
Causality Assessment: In the event of significant liver enzyme elevations, a thorough causality assessment should be performed by an independent panel of liver experts to rule out alternative causes.
Caption: Logical workflow for clinical trial liver safety monitoring.
References
- 1. Rimegepant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gepants for Acute and Preventive Migraine Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gepant Safety & Lack of Liver Toxicity: Highlights from AAN 2019 | MDedge [mdedge.com]
- 4. Long-Term Safety and Tolerability of Rimegepant for Patients With Migraine | Consultant360 [consultant360.com]
- 5. drugs.com [drugs.com]
Technical Support Center: Ubrogepant Clinical Trials & Placebo Effect Mitigation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing the placebo effect in Ubrogepant clinical trials.
Section 1: Trial Design and Protocol Development
FAQ: How can we design a this compound clinical trial to inherently reduce placebo response?
Answer: A robust trial design is the first line of defense against a high placebo response. Key strategies include:
-
Clear Inclusion/Exclusion Criteria: Define stringent criteria to ensure a homogenous patient population. For migraine trials, this includes specifying the frequency and duration of attacks and requiring a clear distinction from other headache types.[1]
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Placebo Run-In Periods: Consider a single-blind placebo run-in phase. During this period, all participants receive a placebo. Those who show a significant improvement (i.e., "placebo responders") can be excluded from the randomization phase.[2] However, meta-analyses have shown mixed results on the effectiveness of this strategy, suggesting it may not always lead to meaningful reductions.[2]
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Sequential Parallel Comparison Design: This two-phase design can be an alternative to placebo run-ins. In phase one, patients are randomized to receive either this compound or a placebo. Placebo non-responders from the first phase are then re-randomized in a second phase to either the active drug or a placebo. The final analysis pools data from both phases, potentially increasing study power.[2][3]
Troubleshooting Guide: High Variability in Baseline Pain Reporting
Problem: Our screening data shows high variability in how participants report their baseline migraine pain, which could inflate the placebo effect.
Solution:
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Standardized Training: Implement a mandatory training module for all participants on how to use the pain assessment tools, such as a numerical rating scale, consistently. This training should emphasize accurate reporting of symptoms.
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Exclusion Criteria: Make high variability in baseline pain reports an explicit exclusion criterion for the trial.
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Electronic Diaries: Utilize electronic patient-reported outcome (ePRO) systems to collect real-time data. This minimizes recall bias compared to paper diaries.
Section 2: Patient and Staff Management
FAQ: What are effective training strategies for patients and staff to minimize expectation bias?
Answer: Managing expectations is crucial for both participants and clinical staff.
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For Patients: Implement a structured patient training program. This can be an interactive multimedia program with a comprehension quiz. Key topics to cover include:
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The nature of a placebo-controlled trial and the possibility of receiving an inactive substance.
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The importance of accurate and honest symptom reporting, independent of their belief about which treatment they received.
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Proper use of ePRO devices and questionnaires.
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For Staff: Train clinical staff to use neutral language and avoid conveying positive or negative expectations about the treatment. This can be achieved through:
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Live role-playing sessions during investigator meetings.
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Providing scripts with neutral phrasing for patient interactions.
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Emphasizing that the trial's purpose is to test the drug's efficacy, not to provide a cure.
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A Placebo Response Reduction (PRR) training program, which includes psychoeducational materials for both staff and subjects, has been shown to be effective. In three Phase 3 trials of a CGRP antagonist, the implementation of PRR training was associated with a 15% lower rate of placebo responders compared to a Phase 2 trial without such training.
Troubleshooting Guide: High Dropout Rate in the Placebo Arm
Problem: We are observing a higher-than-expected dropout rate in the placebo group, potentially due to perceived lack of efficacy.
Solution:
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Expectation Management: During the informed consent process and initial training, clearly explain that some participants will receive a placebo and that their contribution is vital to the study's success regardless of the treatment assigned.
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Blinding Integrity: Ensure the blinding is maintained. The placebo should be identical to the this compound tablets in appearance, taste, and packaging to prevent participants from guessing their treatment assignment.
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Non-Specific Care: Provide the same level of care and attention to all participants, regardless of their treatment arm. This includes regular follow-ups and monitoring.
Section 3: Data Analysis and Interpretation
FAQ: How does the placebo response in this compound trials compare to other migraine treatments?
Answer: The placebo response rates in this compound trials are within the range observed for other acute migraine treatments. For the co-primary endpoint of 2-hour pain freedom, placebo response rates in various migraine trials have ranged from approximately 12% to 21%. For freedom from the most bothersome symptom (MBS), the placebo response is typically higher, ranging from 25% to 48%.
Data Presentation: this compound Efficacy vs. Placebo
The following tables summarize key efficacy data from the ACHIEVE I and ACHIEVE II Phase 3 trials for this compound.
Table 1: Pain Freedom at 2 Hours Post-Dose
| Trial | This compound Dose | This compound Response Rate | Placebo Response Rate | Absolute Difference vs. Placebo |
| ACHIEVE I | 50 mg | 19.2% | 11.8% | 7.4% |
| ACHIEVE I | 100 mg | 21.2% | 11.8% | 9.4% |
| ACHIEVE II | 25 mg | 20.7% | 14.3% | 6.4% |
| ACHIEVE II | 50 mg | 21.8% | 14.3% | 7.5% |
Table 2: Absence of Most Bothersome Symptom (MBS) at 2 Hours Post-Dose
| Trial | This compound Dose | This compound Response Rate | Placebo Response Rate | Absolute Difference vs. Placebo |
| ACHIEVE I | 50 mg | 38.6% | 27.8% | 10.8% |
| ACHIEVE I | 100 mg | 37.7% | 27.8% | 9.9% |
| ACHIEVE II | 25 mg | 34.1% | 27.4% | 6.7% |
| ACHIEVE II | 50 mg | 38.9% | 27.4% | 11.5% |
Experimental Protocols & Visualizations
Protocol: Patient Training for Accurate Symptom Reporting
Objective: To train participants to report their migraine symptoms accurately and consistently, thereby reducing response bias.
Methodology:
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Initial Session: Conduct a one-on-one session with each participant before the baseline period.
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Educational Materials: Provide an interactive multimedia module that explains:
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The definition of key endpoints (e.g., "pain freedom" vs. "pain relief").
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The correct use of the electronic diary and pain scale.
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The concept of the placebo effect and the importance of unbiased reporting.
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Competency Quiz: Administer a short quiz to ensure comprehension of the training materials.
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Booster Sessions: Conduct brief refresher trainings at subsequent study visits to reinforce the concepts.
Visualization: CGRP Signaling Pathway in Migraine
Calcitonin Gene-Related Peptide (CGRP) is a key neuropeptide in migraine pathophysiology. This compound is a CGRP receptor antagonist. The diagram below illustrates the simplified signaling pathway.
References
Adjusting Ubrogepant protocols for different animal models of migraine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ubrogepant in various animal models of migraine. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting doses of this compound for rodent models of migraine?
A1: The recommended oral doses of this compound in Sprague-Dawley rats are typically in the range of 25, 50, and 100 mg/kg.[1][2] A dose of 100 mg/kg has been shown to be effective in reversing allodynia in a medication overuse headache (MOH) model and is approximately twice the estimated acute anti-allodynic 50% effective dose.[1][2] For mice, while specific studies with this compound are less common, a starting dose of 100 mg/kg orally has been used in neurobehavioral assessments.[3] Dose adjustments may be necessary based on the specific model and the animal strain used.
Q2: What is the most common route of administration for this compound in preclinical studies?
A2: The most common route of administration for this compound in preclinical studies is oral gavage. This method allows for precise dose delivery.
Q3: What vehicle should be used to dissolve this compound for oral administration?
A3: this compound is practically insoluble in water. A common vehicle used for oral gavage in rat studies is 100% polyethylene glycol 400 (PEG 400).
Q4: How does the CGRP receptor affinity of this compound vary across different animal species?
A4: this compound exhibits significantly higher binding affinity for human and rhesus monkey CGRP receptors compared to those of rodents and other species. This difference in affinity should be considered when translating findings from animal models to humans.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy
Q: My this compound administration is not producing the expected anti-nociceptive effects. What could be the issue?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Dose and Timing: Ensure the dose is within the effective range (25-100 mg/kg for rats) and administered at an appropriate time relative to the migraine trigger. In some models, pre-treatment before the trigger may be more effective than administration after the onset of symptoms.
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Vehicle and Formulation: this compound has low aqueous solubility. Confirm that it is fully dissolved in the vehicle (e.g., PEG 400) before administration. This compound is often formulated as an amorphous solid dispersion to improve its solubility and bioavailability. Issues with the formulation can lead to poor absorption.
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Animal Model Selection: The choice of migraine model is critical. This compound's efficacy has been well-demonstrated in the medication overuse headache (MOH) model in rats. Its effects in other models like nitroglycerin (NTG)-induced hyperalgesia or cortical spreading depression (CSD) may vary.
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Species and Strain Differences: CGRP receptor affinity for this compound is lower in rodents compared to primates. This may necessitate higher doses in rats and mice. Different strains of animals may also exhibit varying sensitivity to migraine triggers and treatments.
Issue 2: Adverse Events or Unexpected Animal Behavior
Q: I am observing signs of distress in my animals following oral gavage with this compound. What should I do?
A: Oral gavage can be a stressful procedure and may lead to complications if not performed correctly.
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Gavage Technique: Improper technique can cause esophageal injury or accidental administration into the lungs, leading to respiratory distress. Ensure personnel are properly trained in oral gavage procedures for the specific species.
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Reflux and Aspiration: High dosing volumes can increase the risk of gastroesophageal reflux and aspiration. It is recommended to use the minimum effective volume.
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Vehicle Effects: The vehicle itself (e.g., PEG 400) can sometimes cause adverse effects. Consider running a vehicle-only control group to differentiate between effects of the drug and the vehicle.
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This compound-Specific Effects: While generally well-tolerated in preclinical studies, monitor for any unusual behavior that could be attributed to the pharmacological action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: this compound Efficacy in a Rat Model of Medication Overuse Headache (MOH)
| Dose (mg/kg, oral) | Outcome Measure | Efficacy |
| 25 | Reversal of bright light stress-induced allodynia | Dose-dependent reversal |
| 50 | Reversal of bright light stress-induced allodynia | ED₅₀ of ~50 mg/kg |
| 100 | Reversal of bright light stress-induced allodynia | Significant reversal, equivalent to or more effective than 10 mg/kg sumatriptan |
Table 2: Comparative CGRP Receptor Binding Affinity (Ki) of this compound Across Species
| Species | Ki (nM) |
| Mouse | 11.6 ± 1.1 |
| Rat | 9.6 ± 1.1 |
| Rabbit | 11 ± 0.5 |
| Dog | 47 ± 4 |
| Rhesus Monkey | 0.079 ± 0.005 |
| Human | 0.07 ± 0.006 |
Table 3: Human Pharmacokinetic Parameters of this compound (100 mg oral dose)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 274 ng/mL |
| Tmax (Time to Cmax) | ~1.5 - 1.7 hours |
| t1/2 (Elimination Half-life) | 5 - 7 hours |
| AUC (Area Under the Curve) | 1249 ng·h/mL |
Experimental Protocols
Medication Overuse Headache (MOH) Model in Rats
This protocol is adapted from studies demonstrating the efficacy of this compound in a "two-hit" priming model of MOH.
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Induction of Latent Sensitization ("Priming"):
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Administer sumatriptan (10 mg/kg, oral gavage) to female Sprague-Dawley rats every other day for two weeks (a total of six doses).
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Monitor for the development of cutaneous allodynia using von Frey filaments on the periorbital area and hind paw. Allodynia should resolve to baseline levels after the cessation of sumatriptan administration.
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"Second Hit" - Migraine Trigger:
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After the resolution of sumatriptan-induced allodynia (around day 20), subject the rats to a bright light stress challenge for 1 hour on two consecutive days.
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Alternatively, a nitric oxide (NO) donor like sodium nitroprusside (3 mg/kg, i.p.) can be used as a trigger.
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This compound Administration and Assessment:
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At the beginning of the second bright light stress exposure (or immediately after NO donor administration), administer this compound (25, 50, or 100 mg/kg) or vehicle (PEG 400) via oral gavage.
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Measure periorbital and hind paw sensory thresholds hourly for up to 5 hours to assess the reversal of allodynia.
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Nitroglycerin (NTG)-Induced Hyperalgesia Model
While specific protocols for this compound in this model are not widely published, the following is a general framework based on the known mechanisms of NTG-induced migraine models.
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Induction of Hyperalgesia:
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Administer nitroglycerin (NTG) to rats (e.g., 10 mg/kg, i.p.) or mice.
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NTG induces a delayed onset of hyperalgesia, typically observed a few hours after administration.
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-
This compound Administration and Assessment:
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Administer this compound (suggested starting doses of 25-100 mg/kg for rats, p.o.) either as a pre-treatment before NTG administration or as an acute treatment after the onset of hyperalgesia.
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Assess for changes in mechanical or thermal sensitivity (e.g., using von Frey filaments or hot/cold plate tests) at regular intervals after NTG administration.
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Visualizations
Caption: CGRP signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for the rat MOH model.
Caption: Troubleshooting logic for lack of efficacy.
References
Enhancing the translational relevance of preclinical Ubrogepant studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the translational relevance of preclinical studies involving Ubrogepant. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] It competitively binds to the CGRP receptor, preventing the binding of CGRP and blocking its downstream signaling.[2] This action is believed to alleviate migraine by inhibiting CGRP-induced neurogenic vasodilation and halting the transmission of pain signals within the trigeminovascular system.[2]
Q2: Are there significant species differences in this compound's binding affinity to the CGRP receptor?
A2: Yes, this compound's binding affinity is highly species-specific. It exhibits high affinity for human and rhesus monkey CGRP receptors (Ki values of 0.070 nM and 0.079 nM, respectively) but has a significantly lower affinity for receptors from common preclinical models like rats, mice, rabbits, and dogs. This is a critical consideration for translating preclinical efficacy data.
Q3: What is the rationale for using a "two-hit" priming model for medication overuse headache (MOH) in this compound studies?
A3: The "two-hit" model is used to induce a state of latent sensitization, which is thought to be relevant to MOH in humans. The "first hit" involves repeated administration of a migraine medication like sumatriptan to "prime" the system. After a washout period, a "second hit" with a subthreshold migraine trigger (like bright light stress or a nitric oxide donor) is applied. This model allows researchers to test if a drug like this compound can treat the resulting allodynia and whether chronic administration of this compound itself induces this sensitized state.
Q4: How is this compound metabolized, and what are the implications for preclinical drug-drug interaction (DDI) studies?
A4: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. It is also a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters. Therefore, preclinical DDI studies should focus on co-administration with strong, moderate, or weak inhibitors and inducers of CYP3A4, as well as inhibitors of P-gp and BCRP, as these can significantly alter this compound's plasma exposure.
Q5: Does this compound have significant off-target effects?
A5: Preclinical screenings against a wide panel of therapeutically relevant targets identified no significant off-target binding, with the exception of the dopamine transporter (DAT) at high concentrations (IC50 5.6 µM). This compound demonstrates high selectivity for the CGRP receptor over other members of the calcitonin receptor family, such as the AMY1 receptor.
Troubleshooting Guides
Issue 1: Inconsistent or absent efficacy in a rat model of induced allodynia.
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Question: We are administering this compound orally in a rat model of nitroglycerin (NTG)-induced allodynia but are not observing a consistent reversal of mechanical hypersensitivity. What are potential causes?
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Answer:
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Dose and Species Affinity: Confirm your dose is adequate for the rat model. Due to lower binding affinity in rodents compared to humans, higher doses may be required. Preclinical studies have shown efficacy in rats at doses around 100 mg/kg, which is significantly higher than human therapeutic doses.
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Pharmacokinetics: Consider the timing of administration relative to peak plasma concentration (Tmax) and the induction of allodynia. In rats, this compound's plasma half-life is approximately 2 hours. Ensure the drug is administered to achieve sufficient receptor occupancy during the peak of the allodynic response.
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Vehicle and Formulation: Ensure the vehicle used for oral administration (e.g., PEG) is not causing confounding effects and that the drug is properly solubilized and stable in the formulation.
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Model-Specific Mechanisms: While this compound is effective in stress- and NO donor-induced allodynia models, the specific mechanisms of your NTG model may involve pathways less sensitive to CGRP receptor antagonism. Consider validating the model with other CGRP-targeting agents.
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Issue 2: High variability in in vitro cAMP functional assay results.
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Question: Our cAMP functional assays measuring this compound's antagonist activity show high well-to-well and experiment-to-experiment variability. How can we improve consistency?
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Answer:
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Cell Line Stability: CGRP receptor expression, which consists of CLR and RAMP1 components, can diminish in cell lines after extensive passaging. Ensure you are using cells with a low passage number and periodically verify receptor expression.
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Ligand Degradation: CGRP peptide can degrade, leading to inconsistent stimulation. Prepare fresh CGRP solutions for each experiment and use appropriate buffers.
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Serum Interference: The presence of serum can reduce the measured potency of this compound. One study noted a 2.4-fold reduction in potency in the presence of 50% human serum. Standardize or eliminate serum from the assay medium to reduce this source of variability.
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Assay Reagents: Ensure all reagents, including cell culture media, buffers, and detection kits, are of high quality and used consistently across experiments.
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Issue 3: Discrepancy between in vitro binding affinity and in vivo efficacy.
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Question: this compound shows high potency in our human CGRP receptor binding assay, but the required in vivo dose in our preclinical model seems disproportionately high. Why might this be?
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Answer:
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Species Specificity: This is the most likely cause. The binding affinity (Ki) of this compound is over 100 times lower in rats (Ki = 9.6 nM) compared to humans (Ki = 0.07 nM). Therefore, a much higher concentration of the drug is needed at the target site in rats to achieve the same level of receptor occupancy and pharmacological effect.
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Pharmacokinetics & Brain Penetration: Evaluate the pharmacokinetic profile in your chosen species. Factors like oral bioavailability, metabolism rate, and plasma protein binding can influence the amount of free drug available to bind to the receptor. Additionally, this compound has limited brain penetration, which may be a factor depending on the central or peripheral nature of your model.
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Pharmacodynamics: The relationship between receptor occupancy and the physiological response is not always linear. A higher level of receptor antagonism might be needed to overcome a strong pathological stimulus in an in vivo model compared to the controlled environment of an in vitro assay.
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Data Presentation
Table 1: this compound Pharmacokinetic Parameters in Different Species
| Species | Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Citation(s) |
| Human | Oral | 100 mg | 274 ng/mL | ~1.5-1.7 h | 1249 ng·h/mL | 5-7 h | |
| Rhesus Monkey | Oral | - | - | 4 h | - | 4 h | |
| Rat | Oral | - | - | - | - | 2 h |
Data represents approximate or mean values compiled from sources.
Table 2: this compound Receptor Binding Affinity (Ki) and Functional Potency (IC50/EC50)
| Species / Receptor | Assay Type | Value (nM) | Citation(s) |
| Human (cloned) | Binding Affinity (Ki) | 0.070 | |
| Human (native) | Binding Affinity (Ki) | 0.067 | |
| Rhesus Monkey | Binding Affinity (Ki) | 0.079 | |
| Rat | Binding Affinity (Ki) | 9.6 | |
| Mouse | Binding Affinity (Ki) | 11.6 | |
| Dog | Binding Affinity (Ki) | 47 | |
| Human | cAMP Functional Assay (IC50) | 0.08 | |
| Human | Capsaicin Dermal Vasodilation (EC50) | 2.6 | |
| Rhesus Monkey | Capsaicin Dermal Vasodilation (EC50) | 3.2 | |
| Human AMY1 Receptor | cAMP Functional Assay (IC50) | 8.4 |
Table 3: this compound Preclinical Efficacy in Medication Overuse Headache (MOH) Model
| Species | Model Trigger | This compound Dose (Oral) | Outcome | Citation(s) |
| Rat | Bright Light Stress | 25 mg/kg | No significant reversal of allodynia | |
| Rat | Bright Light Stress | 100 mg/kg | Significant reversal of allodynia | |
| Rat | Nitric Oxide Donor | ~50 mg/kg (ED50) | Dose-dependent blockade of allodynia | |
| Rat | Repeated Dosing | 100 mg/kg (6 doses over 2 wks) | Did not induce cutaneous allodynia or latent sensitization |
Experimental Protocols
Protocol 1: "Two-Hit" Priming Model for Medication Overuse Headache (MOH)
This protocol is a synthesized methodology based on published studies.
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Animals: Female Sprague-Dawley rats are commonly used.
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Phase 1: Priming ("First Hit"):
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Administer sumatriptan (e.g., 10 mg/kg, oral) or another migraine therapeutic for a sustained period. A typical regimen is six doses over a two-week period.
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A vehicle control group should receive the vehicle on the same schedule.
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Monitor for cutaneous allodynia (e.g., using von Frey filaments on the periorbital and hindpaw regions) during this period.
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Phase 2: Washout and Baseline Return:
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Discontinue sumatriptan administration.
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Continue to monitor mechanical sensitivity until withdrawal thresholds return to pre-treatment baseline levels (typically several days).
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Phase 3: Provocation ("Second Hit") and Treatment:
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Expose the rats to a provocative stimulus. This can be:
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Bright Light Stress (BLS): Place rats in a brightly lit environment for 1 hour.
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Nitric Oxide (NO) Donor: Administer sodium nitroprusside (e.g., 3 mg/kg, i.p.).
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Immediately before the "second hit," administer the test compound (e.g., this compound 25, 50, or 100 mg/kg, oral), a positive control (e.g., sumatriptan 10 mg/kg), or vehicle.
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Phase 4: Outcome Measurement:
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Measure periorbital and hindpaw mechanical withdrawal thresholds hourly for up to 5 hours post-stimulus.
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A successful reversal of allodynia is indicated by a significant increase in the withdrawal threshold compared to the vehicle-treated, primed group.
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Protocol 2: CGRP Receptor Binding Assay
This protocol is a generalized procedure for a competitive binding assay.
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Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human CGRP receptor (e.g., SK-N-MC cells or engineered HEK293 cells).
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Radioligand: Use a radioactively labeled CGRP ligand, such as [¹²⁵I]-hCGRP.
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Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl based buffer with MgCl₂, protease inhibitors, and BSA).
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Reaction Mixture: In each well of a microplate, combine:
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Cell membrane preparation.
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A fixed concentration of [¹²⁵I]-hCGRP.
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Varying concentrations of the unlabeled competitor (this compound) or a control compound.
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Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Separation: Separate bound from free radioligand. This is typically done by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
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Detection: Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: this compound competitively blocks CGRP binding to its receptor, inhibiting cAMP production.
Caption: Experimental workflow for the "two-hit" preclinical model of MOH.
Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.
References
Validation & Comparative
Gepants Under the Microscope: A Comparative Efficacy Guide for Ubrogepant and Rimegepant
For Researchers, Scientists, and Drug Development Professionals
The advent of calcitonin gene-related peptide (CGRP) receptor antagonists, colloquially known as 'gepants', has marked a paradigm shift in the therapeutic landscape of migraine. This guide offers a detailed comparison of the efficacy and underlying mechanisms of prominent gepants, with a particular focus on Ubrogepant and Rimegepant, supplemented by data from other notable molecules in this class like Zavegepant and Atogepant. The information herein is intended to provide a comprehensive resource for researchers, scientists, and professionals engaged in drug development.
Mechanism of Action: Targeting the CGRP Pathway
Gepants exert their therapeutic effect by antagonizing the CGRP receptor, thereby inhibiting the downstream signaling cascade implicated in migraine pathophysiology.[1][2] CGRP, a neuropeptide widely distributed in the trigeminal nervous system, plays a pivotal role in pain transmission, neurogenic inflammation, and vasodilation, all of which are key contributors to migraine attacks.[3][4] By blocking the CGRP receptor, gepants effectively mitigate these effects, leading to the alleviation of migraine symptoms.[1]
The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and two accessory proteins, receptor activity-modifying protein 1 (RAMP1) and receptor component protein (RCP). The binding of CGRP to its receptor primarily activates the Gαs signaling pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is believed to contribute to the vasodilation and transmission of pain signals characteristic of a migraine attack. Gepants, as small molecule antagonists, competitively bind to the CGRP receptor, preventing CGRP from binding and initiating this signaling cascade.
Comparative Efficacy: Acute Treatment of Migraine
The following tables summarize the key efficacy data from pivotal Phase 3 clinical trials for this compound, Rimegepant, and Zavegepant in the acute treatment of migraine. The primary endpoints in these trials were typically pain freedom and freedom from the most bothersome symptom (MBS) at 2 hours post-dose.
Table 1: Efficacy of this compound (ACHIEVE I & II Trials - Pooled Data)
| Endpoint (at 2 hours) | This compound 50 mg | Placebo |
| Pain Freedom | 20.5% | 13.0% |
| MBS Freedom | 38.7% | 27.6% |
| Pain Relief | 57.9% | 43.9% |
| Sustained Pain Relief (2-24h) | Significantly greater than placebo | - |
| Sustained Pain Freedom (2-24h) | Significantly greater than placebo | - |
Table 2: Efficacy of Rimegepant (Pivotal Phase 3 Trial - Study 303)
| Endpoint (at 2 hours) | Rimegepant 75 mg | Placebo |
| Pain Freedom | 19.6% | 12.0% |
| MBS Freedom | 37.6% | 25.2% |
| Pain Relief | 58.6% | 44.6% |
| Sustained Pain Freedom (2-48h) | 9.8% greater than placebo | - |
| Sustained Pain Relief (2-48h) | 17.8% greater than placebo | - |
Table 3: Efficacy of Zavegepant (Phase 2/3 Trial - NCT03872453)
| Endpoint (at 2 hours) | Zavegepant 10 mg | Zavegepant 20 mg | Placebo |
| Pain Freedom | 22.5% | 23.1% | 15.5% |
| MBS Freedom | 41.9% | 42.5% | 33.7% |
| Pain Relief | 60.6% | 61.2% | 53.6% |
Comparative Efficacy: Preventive Treatment of Migraine
Rimegepant and Atogepant have also been evaluated for the preventive treatment of migraine, with the primary endpoint typically being the change from baseline in the mean number of monthly migraine days (MMDs).
Table 4: Efficacy of Rimegepant (Phase 2/3 Preventive Trial - NCT03732638)
| Endpoint (Weeks 9-12) | Rimegepant 75 mg (every other day) | Placebo |
| Change in MMDs from Baseline | -4.3 days | -3.5 days |
| ≥50% Reduction in MMDs | 49% | 41% |
Table 5: Efficacy of Atogepant (ADVANCE Trial - Episodic Migraine)
| Endpoint (12-week treatment) | Atogepant 10 mg (daily) | Atogepant 30 mg (daily) | Atogepant 60 mg (daily) | Placebo |
| Change in MMDs from Baseline | -3.7 days | -3.9 days | -4.2 days | -2.5 days |
| ≥50% Reduction in MMDs | 55.6% | 58.7% | 60.8% | 29.0% |
Table 6: Efficacy of Atogepant (PROGRESS Trial - Chronic Migraine)
| Endpoint (12-week treatment) | Atogepant 30 mg (twice daily) | Atogepant 60 mg (daily) | Placebo |
| Change in MMDs from Baseline | -7.5 days | -6.9 days | -5.1 days |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key trials cited.
This compound: ACHIEVE I (NCT02828020) and ACHIEVE II (NCT02867709) Trials
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Study Design: These were Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
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Participants: Adults aged 18-75 with a history of migraine (with or without aura) for at least one year.
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Intervention: Participants were randomized to treat a single migraine attack of moderate to severe pain intensity.
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ACHIEVE I: this compound 50 mg, this compound 100 mg, or placebo.
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ACHIEVE II: this compound 25 mg, this compound 50 mg, or placebo.
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Primary Endpoints:
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Pain freedom at 2 hours post-dose (defined as a reduction of moderate or severe headache pain to no pain).
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Absence of the most bothersome migraine-associated symptom (photophobia, phonophobia, or nausea) at 2 hours post-dose.
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Secondary Endpoints: Included pain relief at 2 hours, sustained pain relief and pain freedom from 2 to 24 hours, and absence of specific migraine-associated symptoms at 2 hours.
Rimegepant: Phase 3 Acute Treatment Trial (Study 303)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.
-
Participants: Adults aged 18 years or older with a history of migraine for at least one year.
-
Intervention: Participants were randomized to receive a single oral dose of Rimegepant 75 mg or placebo to treat a single migraine attack of moderate to severe pain intensity.
-
Primary Endpoints:
-
Pain freedom at 2 hours post-dose.
-
Freedom from the most bothersome symptom at 2 hours post-dose.
-
Rimegepant: Phase 2/3 Preventive Treatment Trial (NCT03732638)
-
Study Design: A multicenter, Phase 2/3, randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with at least a one-year history of migraine.
-
Intervention: After a 4-week observation period, participants were randomized to receive oral Rimegepant 75 mg or placebo every other day for 12 weeks.
-
Primary Endpoint: Change from the 4-week observation period in the mean number of migraine days per month in the last 4 weeks of the double-blind treatment phase (weeks 9–12).
Atogepant: ADVANCE Trial (NCT03777059)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 trial.
-
Participants: Adults with 4 to 14 migraine days per month (episodic migraine).
-
Intervention: Participants were randomized (1:1:1:1) to receive oral Atogepant (10 mg, 30 mg, or 60 mg) or placebo once daily for 12 weeks.
-
Primary Endpoint: Change from baseline in mean monthly migraine days across the 12-week treatment period.
-
Secondary Endpoints: Included the proportion of participants with at least a 50% reduction in MMDs, and changes in the Migraine-Specific Quality-of-Life Questionnaire (MSQ) and Activity Impairment in Migraine–Diary (AIM-D) scores.
Conclusion
This compound and Rimegepant have demonstrated significant efficacy and favorable safety profiles in the acute treatment of migraine. Rimegepant, along with Atogepant, has also shown promise in the preventive setting. The development of gepants represents a significant advancement in migraine therapy, offering a targeted mechanism of action with a generally well-tolerated profile. Further head-to-head comparative studies will be invaluable in elucidating the nuanced differences between these agents and guiding personalized treatment strategies for individuals with migraine. The detailed experimental protocols provided in this guide are intended to facilitate a deeper understanding of the robust clinical evidence supporting the use of these novel therapies.
References
- 1. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do CGRP Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Rimegepant for Migraine Prevention · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Ubrogepant and Triptans for Acute Migraine Treatment
A detailed examination of the available clinical data reveals distinct efficacy and safety profiles for the novel CGRP receptor antagonist, Ubrogepant, and the established triptan class of drugs. While direct head-to-head clinical trials are lacking, a comprehensive review of placebo-controlled studies, meta-analyses, and real-world evidence provides valuable insights for researchers, scientists, and drug development professionals in the field of migraine therapeutics.
Triptans have long been the first-line prescription treatment for acute migraine attacks. However, their vasoconstrictive properties preclude their use in patients with cardiovascular risk factors, and a significant portion of patients experience insufficient efficacy or intolerable side effects.[1][2][3] this compound, a calcitonin gene-related peptide (CGRP) receptor antagonist, offers an alternative mechanism of action without vasoconstrictive effects, making it a potentially safer option for a broader patient population.[1]
This guide synthesizes the current clinical evidence, comparing the performance of this compound with various triptans based on key efficacy and safety endpoints.
Mechanism of Action
This compound and triptans target different pathways involved in migraine pathophysiology. Triptans are serotonin (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D receptors. This leads to vasoconstriction and a reduction in the release of pro-inflammatory neuropeptides like CGRP.[2] In contrast, this compound directly blocks the CGRP receptor, preventing the inflammatory and pain-sensitizing effects of CGRP, a key player in migraine attacks.
Efficacy Comparison
While no direct head-to-head trials have been published, several meta-analyses have indirectly compared the efficacy of this compound and triptans against placebo. These analyses consistently show that triptans, as a class, have higher rates of pain freedom and pain relief at 2 hours post-dose compared to this compound.
However, this compound has demonstrated consistent efficacy in patients with an insufficient response to triptans, suggesting that a previous failure with a triptan does not predict a lack of response to this compound.
Table 1: Comparison of Efficacy Endpoints (2 Hours Post-Dose)
| Medication | Dose | Pain Freedom (%) | Pain Relief (%) | Absence of Most Bothersome Symptom (MBS) (%) |
| This compound | 50 mg | 20.7 - 21.2 | 60.7 | 37.6 |
| 100 mg | 21.8 | - | - | |
| Eletriptan | 40 mg | 37 | 60 | - |
| Rizatriptan | 10 mg | 33 | 55 | - |
| Sumatriptan | 100 mg | 29 | 52 | - |
| Zolmitriptan | 5 mg | 28 | 54 | - |
| Placebo | - | 12.6 - 14.3 | 42.4 | 27.8 |
Data compiled from multiple sources.
Safety and Tolerability
A key differentiator between this compound and triptans is their safety and tolerability profiles. This compound is generally well-tolerated, with the most common adverse events being nausea, somnolence, and dizziness, which are typically mild and occur at rates comparable to placebo. Crucially, this compound lacks the vasoconstrictive effects of triptans, making it a suitable option for patients with or at risk of cardiovascular disease.
Triptans are associated with a higher incidence of adverse events, including dizziness, fatigue, nausea, and chest discomfort.
Table 2: Comparison of Common Adverse Events
| Adverse Event | This compound (50/100 mg) (%) | Triptans (various) (%) | Placebo (%) |
| Nausea | ~2-4 | ~3-13 | ~2 |
| Dizziness | ~2-5 | ~3-29 | ~2 |
| Somnolence/Fatigue | ~2-4 | ~3-22 | ~2 |
| Chest Discomfort | Not reported | ~1-7 | Not reported |
Data represents a general range compiled from multiple sources and varies by specific triptan and dose.
Experimental Protocols
The efficacy and safety data for this compound are primarily derived from two pivotal Phase 3, randomized, double-blind, placebo-controlled trials: ACHIEVE I and ACHIEVE II.
Key aspects of the ACHIEVE trial protocols:
-
Participants: Adults with a history of migraine with or without aura.
-
Intervention: Patients were randomized to receive this compound (50 mg or 100 mg) or placebo to treat a single migraine attack of moderate-to-severe pain intensity.
-
Primary Endpoints:
-
Pain freedom at 2 hours post-dose.
-
Absence of the most bothersome migraine-associated symptom (photophobia, phonophobia, or nausea) at 2 hours post-dose.
-
-
Exclusion Criteria: Included contraindications to triptans for some analyses to specifically study populations who cannot use them.
The comparative data for triptans is derived from a large body of individual placebo-controlled trials, which have been synthesized in several large-scale meta-analyses.
Real-World Evidence
A recent prospective, longitudinal, real-world study provided insights into patient-reported outcomes after switching from an oral triptan. The study found that patients who switched to this compound reported significantly greater satisfaction with pain relief, alleviation of their most bothersome symptoms, and a higher rate of complete migraine relief at 2 hours compared to those who switched to a different triptan. Furthermore, a significantly higher percentage of patients preferred this compound over their prior triptan.
Conclusion
The available evidence indicates that while triptans may offer a higher degree of efficacy for some patients in terms of pain freedom at two hours, this compound presents a valuable and effective alternative, particularly for individuals with an inadequate response or contraindications to triptans. Its distinct mechanism of action, favorable safety profile, and lack of cardiovascular concerns make it an important addition to the migraine treatment landscape. Future direct head-to-head clinical trials are warranted to provide a more definitive comparison of the efficacy and tolerability of this compound versus specific triptans.
References
Ubrogepant's Safety and Tolerability: A Comparative Analysis for Acute Migraine Treatment
A detailed examination of ubrogepant's safety profile in comparison to other leading acute migraine therapies, including triptans, other gepants, and ditans, reveals a favorable tolerability profile, particularly concerning cardiovascular adverse events. This guide provides a comprehensive comparison based on pivotal clinical trial data for researchers, scientists, and drug development professionals.
This compound, an oral calcitonin gene-related peptide (CGRP) receptor antagonist, has emerged as a significant advancement in the acute treatment of migraine.[1][2] Its mechanism of action, which involves blocking the CGRP pathway known to be integral to migraine pathophysiology, distinguishes it from traditional treatments like triptans that act as serotonin receptor agonists and are associated with vasoconstrictive properties.[2][3] This fundamental difference underpins the distinct safety and tolerability profiles observed in clinical trials.
Comparative Safety and Tolerability Profiles
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from pivotal, randomized, double-blind, placebo-controlled clinical trials for this compound (ACHIEVE I & II), rimegepant (Study 303), lasmiditan (SAMURAI & SPARTAN), and a representative triptan, sumatriptan.
Table 1: Common Treatment-Emergent Adverse Events (Incidence ≥2% in any active treatment group and greater than placebo)
| Adverse Event | This compound 50 mg (ACHIEVE I & II Pooled)[4] | This compound 100 mg (ACHIEVE I) | Placebo (this compound Trials) | Rimegepant 75 mg (Study 303) | Placebo (Rimegepant Trial) | Lasmiditan 100 mg (SAMURAI & SPARTAN Pooled) | Lasmiditan 200 mg (SAMURAI & SPARTAN Pooled) | Placebo (Lasmiditan Trials) | Sumatriptan 50 mg | Sumatriptan 100 mg | Placebo (Sumatriptan Trial) |
| Nausea | 1.9% | 4.1% | 1.8% | 2% | <1% | 4.0% | 7.0% | 2.0% | Similar to Placebo | Higher than Placebo | - |
| Dizziness | 1.1% | 2.5% | 1.2% | - | - | 15.0% | 17.0% | 3.0% | Similar to Placebo | Higher than Placebo | - |
| Somnolence | 1.1% | 2.3% | 0.9% | - | - | 6.0% | 7.0% | 2.0% | Similar to Placebo | Higher than Placebo | - |
| Fatigue | - | - | - | - | - | 4.0% | 6.0% | 1.0% | Similar to Placebo | Higher than Placebo | - |
| Paresthesia | - | - | - | - | - | 4.0% | 6.0% | 1.0% | - | - | - |
| Muscular Weakness | - | - | - | - | - | 2.0% | 3.0% | <1% | - | - | - |
| Hypoesthesia | - | - | - | - | - | 2.0% | 2.0% | <1% | - | - | - |
Note: Direct comparison between trials should be done with caution due to potential differences in study populations and methodologies. Data for sumatriptan is qualitative based on the provided search results.
Table 2: Discontinuation Rates Due to Adverse Events
| Treatment | Discontinuation Rate | Trial(s) |
| This compound 50 mg | 0% | ACHIEVE I & II Pooled |
| Placebo (this compound) | 0% | ACHIEVE I & II Pooled |
| Lasmiditan (all doses) | <1% | SAMURAI & SPARTAN Pooled |
| Placebo (Lasmiditan) | <1% | SAMURAI & SPARTAN Pooled |
Data on discontinuation rates for rimegepant and sumatriptan were not prominently available in the provided search results.
A key differentiator for this compound is its lack of vasoconstrictive effects, a significant concern with triptans, which are contraindicated in patients with certain cardiovascular conditions. Post-hoc analyses of the ACHIEVE trials confirmed that the safety and efficacy of this compound were consistent across participants with no, low, or moderate-high cardiovascular risk factors, with no evidence of increased cardiovascular-related adverse events.
In contrast, lasmiditan, a selective 5-HT1F receptor agonist, while also lacking vasoconstrictive activity, is associated with a higher incidence of central nervous system (CNS)-related adverse events such as dizziness, somnolence, and fatigue. Rimegepant, another CGRP receptor antagonist, demonstrates a safety profile similar to this compound, with nausea being the most common adverse event.
Experimental Protocols of Pivotal Clinical Trials
The safety and tolerability data presented are derived from rigorously designed, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The general methodology for these trials is outlined below.
This compound: ACHIEVE I and ACHIEVE II Trials
-
Objective: To assess the efficacy, safety, and tolerability of oral this compound for the acute treatment of a single migraine attack.
-
Study Design: Participants were randomized to receive this compound (50 mg or 100 mg in ACHIEVE I; 25 mg or 50 mg in ACHIEVE II) or placebo.
-
Patient Population: Adults with a history of migraine with or without aura, experiencing 2 to 8 migraine attacks per month.
-
Intervention: Participants were instructed to treat a single migraine attack of moderate to severe pain intensity.
-
Safety Assessment: Treatment-emergent adverse events were recorded within 48 hours and 30 days of taking the study medication.
Rimegepant: Study 303
-
Objective: To compare the efficacy, safety, and tolerability of a novel orally disintegrating tablet formulation of rimegepant (75 mg) with placebo for the acute treatment of migraine.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial. Randomization was stratified by the use of prophylactic migraine medication.
-
Patient Population: Adults aged 18 years or older with at least a one-year history of migraine.
-
Intervention: Participants treated a single migraine attack of moderate or severe pain intensity.
-
Safety Assessment: Safety analyses included all randomly assigned participants who received at least one dose of the study medication.
Lasmiditan: SAMURAI and SPARTAN Trials
-
Objective: To assess the safety and efficacy of oral lasmiditan for the acute treatment of migraine.
-
Study Design: Randomized, double-blind, placebo-controlled studies.
-
Patient Population: Adults with 3 to 8 migraine attacks per month and a Migraine Disability Assessment Score ≥11 (moderate disability).
-
Intervention: Participants were randomized to lasmiditan (50 mg [SPARTAN only], 100 mg, or 200 mg) or placebo, taken within 4 hours of migraine onset.
-
Safety Assessment: Treatment-emergent adverse events occurring within 48 hours of the first dose were analyzed.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and study designs, the following diagrams are provided.
References
- 1. neurology.org [neurology.org]
- 2. Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. This compound for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ubrogepant's Mechanism of Action: A Comparative Guide Utilizing Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ubrogepant with other migraine therapies, focusing on the validation of its mechanism of action through preclinical genetic models and clinical trial data. This compound is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1] Its targeted mechanism offers a distinct advantage over traditional migraine treatments.
This compound's Mechanism of Action: Targeting the CGRP Pathway
This compound functions by competitively blocking the CGRP receptor, preventing the binding of CGRP, a neuropeptide released during migraine attacks that leads to vasodilation and pain signal transmission.[2][3] This targeted approach differs significantly from other classes of migraine medications. Unlike triptans, which are serotonin 5-HT1B/1D receptor agonists and cause vasoconstriction, this compound is not associated with vasoconstrictive effects, making it a potentially safer option for patients with cardiovascular risk factors. Furthermore, its mechanism is distinct from CGRP-targeting monoclonal antibodies, which bind to either the CGRP ligand or its receptor to prevent signaling, and from lasmiditan, a selective serotonin 5-HT1F receptor agonist that inhibits CGRP release.
The following diagram illustrates the CGRP signaling pathway and the points of intervention for various migraine therapies.
Figure 1: CGRP Signaling Pathway and Therapeutic Targets
Validation in Preclinical Genetic Models
The role of CGRP in migraine pathophysiology and the mechanism of CGRP receptor antagonists have been validated using various preclinical models, including genetically modified animals.
Transgenic Mouse Models
A key genetic model used to validate the CGRP pathway's role in migraine-like symptoms is a transgenic mouse that overexpresses human Receptor Activity-Modifying Protein 1 (hRAMP1).[4][5] RAMP1 is an essential subunit of the CGRP receptor. Overexpression of hRAMP1 in the nervous system of these mice leads to an increased number of functional CGRP receptors, resulting in hypersensitivity to CGRP. These mice exhibit migraine-like behaviors, such as photophobia and mechanical allodynia, providing a platform to test the efficacy of CGRP-targeting therapies. Studies using this model have shown that CGRP receptor antagonists can attenuate these migraine-like behaviors, providing strong evidence for their mechanism of action.
CGRP Knockout Mouse Models
Comparative Efficacy and Safety: this compound vs. Alternatives
The clinical development of this compound and other new migraine treatments provides a wealth of data for comparing their performance.
Quantitative Comparison of Clinical Trial Data
The following tables summarize key efficacy and safety data from pivotal clinical trials of this compound and its main competitors.
Table 1: Efficacy of Acute Migraine Treatments
| Drug (Dosage) | Trial | N | Pain Freedom at 2 hours (%) | Most Bothersome Symptom (MBS) Freedom at 2 hours (%) |
| This compound (50 mg) | ACHIEVE I & II (Pooled) | 1118 | 20.5 | 38.7 |
| This compound (100 mg) | ACHIEVE I | 564 | 21.2 | 37.7 |
| Rimegepant (75 mg) | Study 303 | 732 | 21.2 | 35.1 |
| Lasmiditan (100 mg) | SAMURAI | 740 | 28.2 | 40.9 |
| Lasmiditan (200 mg) | SAMURAI | 741 | 32.2 | 40.7 |
| Placebo | ACHIEVE I & II (Pooled) | 1122 | 13.0 | 27.6 |
| Placebo | Study 303 (Rimegepant) | 734 | 10.9 | 26.8 |
| Placebo | SAMURAI (Lasmiditan) | 742 | 15.3 | 29.5 |
Table 2: Common Adverse Events (≥2% and greater than placebo)
| Drug | Adverse Event | This compound (50/100 mg) (%) | Rimegepant (75 mg) (%) | Lasmiditan (100/200 mg) (%) | Placebo (%) |
| Nausea | 2.1 / 4.1 | 1.8 | 6.8 / 8.6 | 1.8 | |
| Somnolence/Fatigue | 2.5 / 3.5 | 1.6 | 6.1 / 7.4 | 1.1 | |
| Dizziness | - | 1.1 | 9.1 / 14.8 | 2.4 |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key preclinical models used in the evaluation of anti-migraine therapies.
Nitroglycerin (NTG)-Induced Migraine Model in Mice
This model is widely used to induce migraine-like symptoms in rodents.
Figure 2: NTG-Induced Migraine Model Workflow
Protocol:
-
Animals: Adult male or female C57BL/6J mice are commonly used.
-
Acclimatization: Mice are habituated to the testing apparatus (e.g., Plexiglas chambers with a wire mesh floor for von Frey testing) for at least 2-3 days before the experiment.
-
Baseline Measurement: Baseline mechanical sensitivity is determined using von Frey filaments. The withdrawal threshold is typically calculated using the up-down method.
-
NTG Administration: Nitroglycerin (10 mg/kg) is administered via intraperitoneal (i.p.) injection.
-
Induction of Hyperalgesia: NTG typically induces a state of hyperalgesia within 2 hours of administration.
-
Drug Administration: this compound or other test compounds are administered (e.g., orally or i.p.) at a predetermined time relative to NTG injection (either before or after the onset of hyperalgesia).
-
Behavioral Assessment: Mechanical sensitivity is reassessed at various time points after drug administration to determine the compound's ability to prevent or reverse NTG-induced hyperalgesia.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is used to assess the efficacy of analgesics in a state of persistent inflammatory pain.
Protocol:
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Baseline Measurement: Baseline paw withdrawal thresholds to mechanical (von Frey filaments) and thermal (Hargreaves test) stimuli are established.
-
CFA Injection: A single intraplantar injection of Complete Freund's Adjuvant (CFA; typically 50-150 µL) is administered into the plantar surface of one hind paw.
-
Induction of Inflammation and Hyperalgesia: CFA induces a localized inflammation characterized by edema, erythema, and a significant decrease in paw withdrawal thresholds (hyperalgesia and allodynia) within 24 hours, which can persist for several weeks.
-
Drug Administration: Test compounds are administered at a time when the inflammatory pain is well-established (e.g., 24 hours or several days post-CFA).
-
Efficacy Assessment: Paw withdrawal thresholds are measured at various time points after drug administration to evaluate the analgesic effect of the compound.
Conclusion
The validation of this compound's mechanism of action is supported by a strong foundation of preclinical and clinical evidence. Genetic models, such as transgenic mice with heightened CGRP sensitivity and CGRP knockout mice, have been instrumental in confirming the central role of the CGRP pathway in migraine pathophysiology. Clinical trial data demonstrates this compound's efficacy and favorable safety profile compared to other acute migraine treatments. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel migraine therapies targeting the CGRP system.
References
- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. To Probe the Binding Interactions between Two FDA Approved Migraine Drugs (this compound and Rimegepant) and Calcitonin-Gene Related Peptide Receptor (CGRPR) Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human RAMP1 overexpressing mice are resistant to migraine therapies for motion sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human RAMP1 overexpressing mice are resistant to migraine therapies for motion sensitivity | PLOS One [journals.plos.org]
A Comparative Analysis of Ubrogepant and Monoclonal Antibodies Targeting CGRP for Migraine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two major classes of calcitonin gene-related peptide (CGRP) antagonists used in migraine therapy: the small molecule CGRP receptor antagonist, ubrogepant, and the CGRP pathway-targeted monoclonal antibodies (mAbs). This analysis is supported by experimental data from pivotal clinical trials to inform research and development in the field of migraine therapeutics.
Executive Summary
The advent of drugs targeting the CGRP pathway has revolutionized migraine treatment. This guide delves into a comparative analysis of two distinct approaches: the acute treatment with the gepant, this compound, and the preventive treatment with CGRP-targeting monoclonal antibodies. This compound, an oral small molecule, offers a targeted approach for aborting migraine attacks by blocking the CGRP receptor. In contrast, monoclonal antibodies provide a long-acting prophylactic effect by binding to either the CGRP ligand or its receptor. This guide will dissect their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by data from key clinical trials.
Mechanism of Action: A Tale of Two Blockades
The pathophysiology of migraine is complex, with the release of CGRP from trigeminal ganglia playing a crucial role in pain transmission and vasodilation. Both this compound and CGRP mAbs interrupt this pathway, but through different molecular interactions.
This compound , a second-generation small molecule CGRP receptor antagonist (gepant), functions by competitively blocking the CGRP receptor.[1][2][3][4] This direct blockade prevents CGRP from binding to its receptor, thereby inhibiting the downstream signaling cascade that leads to migraine pain and associated symptoms.[1] Its mechanism is distinct from triptans, as it does not cause vasoconstriction, offering a potential advantage for patients with cardiovascular risk factors.
CGRP monoclonal antibodies are laboratory-engineered proteins designed to target specific components of the CGRP pathway with high specificity and affinity. They work in one of two ways:
-
Ligand-targeting mAbs (e.g., fremanezumab, galcanezumab, eptinezumab) bind directly to the CGRP ligand in circulation, preventing it from reaching and activating the CGRP receptor.
-
Receptor-targeting mAbs (e.g., erenumab) bind to the CGRP receptor itself, effectively blocking CGRP from docking and initiating a cellular response.
These large molecules are administered parenterally and have a long half-life, making them suitable for preventive, but not acute, treatment.
Pharmacokinetic Properties: Small Molecules vs. Biologics
The structural differences between this compound and CGRP mAbs result in distinct pharmacokinetic profiles, dictating their clinical use.
| Parameter | This compound | CGRP Monoclonal Antibodies |
| Administration | Oral | Subcutaneous or Intravenous |
| Absorption | Rapid, Tmax ~1.5 hours | Slow, Tmax several days |
| Distribution | Apparent central volume of distribution ~350 L | Primarily in circulation |
| Metabolism | Primarily by CYP3A4 | Catabolism into amino acids |
| Elimination Half-life | 5-7 hours | ~25-32 days |
| Dosing Frequency | As needed for acute attacks | Monthly or quarterly |
This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1.5 hours. It has a relatively short half-life of 5-7 hours and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system. This profile makes it suitable for the on-demand treatment of acute migraine attacks.
CGRP mAbs , being large proteins, are administered parenterally to avoid degradation in the gastrointestinal tract. They have a much longer half-life, typically around 25 to 32 days, which allows for infrequent dosing (monthly or quarterly) for migraine prevention. Their elimination occurs through general protein catabolism into smaller peptides and amino acids.
Clinical Efficacy: Acute vs. Preventive Treatment
The clinical utility of this compound and CGRP mAbs aligns with their distinct pharmacokinetic profiles, targeting different phases of migraine management.
This compound for Acute Treatment
Pivotal Phase 3 trials, ACHIEVE I and ACHIEVE II, have demonstrated the efficacy of this compound for the acute treatment of migraine.
| Efficacy Endpoint (at 2 hours post-dose) | This compound 50 mg | This compound 100 mg | Placebo |
| Pain Freedom | 20.5% | 21.2% | 13.0% |
| Absence of Most Bothersome Symptom | 38.7% | 38.6% | 27.6% |
Data from pooled analysis of ACHIEVE I and II for 50mg dose and from ACHIEVE I for 100mg dose.
In these trials, both 50 mg and 100 mg doses of this compound were significantly more effective than placebo in achieving pain freedom and freedom from the most bothersome symptom (photophobia, phonophobia, or nausea) at 2 hours post-dose.
CGRP Monoclonal Antibodies for Preventive Treatment
Multiple Phase 3 trials have established the efficacy of CGRP mAbs in reducing the frequency of migraine days in patients with both episodic and chronic migraine.
| Monoclonal Antibody | Trial | Patient Population | Mean Reduction in Monthly Migraine Days (vs. Placebo) |
| Erenumab (70mg/140mg) | STRIVE | Episodic Migraine | -1.4 to -1.9 days |
| Fremanezumab (Monthly/Quarterly) | HALO CM | Chronic Migraine | -2.1 to -1.8 days |
| Galcanezumab (120mg/240mg) | REGAIN | Chronic Migraine | -2.1 to -1.9 days |
| Eptinezumab (100mg/300mg) | PROMISE-2 | Chronic Migraine | -2.1 to -2.6 days |
These studies consistently demonstrate a statistically significant reduction in the mean number of monthly migraine days for patients treated with CGRP mAbs compared to placebo. Furthermore, a substantial proportion of patients achieve a 50% or greater reduction in monthly migraine days.
Experimental Protocols: A Glimpse into Clinical Trial Design
The clinical development of these CGRP antagonists has been guided by rigorous, randomized, double-blind, placebo-controlled trials.
This compound: Acute Treatment Trial Design (ACHIEVE I & II)
The ACHIEVE I and II trials employed a similar design to evaluate the efficacy of this compound for a single migraine attack.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adults with a history of migraine with or without aura.
-
Intervention: Patients were randomized to receive a single dose of this compound (50 mg or 100 mg in ACHIEVE I; 25 mg or 50 mg in ACHIEVE II) or placebo to treat a single migraine attack of moderate to severe intensity.
-
Primary Endpoints:
-
Pain freedom at 2 hours post-dose.
-
Absence of the most bothersome migraine-associated symptom at 2 hours post-dose.
-
CGRP Monoclonal Antibodies: Preventive Treatment Trial Design (e.g., STRIVE)
The STRIVE trial for erenumab is representative of the design of preventive migraine treatment studies.
-
Study Design: Global, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Patients with episodic migraine.
-
Intervention: Patients were randomized to receive monthly subcutaneous injections of erenumab (70 mg or 140 mg) or placebo for 6 months.
-
Primary Endpoint: Change from baseline in mean monthly migraine days over the last three months of the double-blind treatment phase.
-
Secondary Endpoints: Included the proportion of patients with at least a 50% reduction in mean monthly migraine days and changes in acute migraine-specific medication use.
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. The most common adverse events reported are nausea, somnolence, and dry mouth. Importantly, no significant cardiovascular safety concerns have been identified.
CGRP monoclonal antibodies also have a favorable safety profile. The most commonly reported adverse events are injection-site reactions. Because CGRP is involved in various physiological processes, the long-term effects of sustained CGRP blockade are a subject of ongoing investigation.
Logical Comparison
Conclusion
This compound and CGRP monoclonal antibodies represent significant advancements in the targeted treatment of migraine, each with a distinct role in patient management. This compound offers a rapid-acting, oral option for the acute treatment of migraine attacks without the vasoconstrictive effects of triptans. CGRP mAbs provide a long-acting, prophylactic therapy that can significantly reduce the frequency and burden of migraines. The choice between these therapies depends on the individual patient's needs, including the frequency and severity of their migraines, their cardiovascular risk profile, and their preference for acute versus preventive treatment. Future research, including head-to-head comparative trials, will further elucidate the relative benefits of these two innovative classes of migraine therapeutics.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Evaluation of Galcanezumab for the Prevention of Episodic Migraine: The EVOLVE-1 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ihs-headache.org [ihs-headache.org]
- 4. Effect of fremanezumab on quality of life and productivity in patients with chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of Ubrogepant's clinical trial outcomes
Ubrogepant, an oral calcitonin gene-related peptide (CGRP) receptor antagonist, has emerged as a significant therapeutic option for the acute treatment of migraine. Its efficacy and safety have been established in a series of rigorous clinical trials. This guide provides a comparative analysis of the key clinical trial outcomes for this compound, with a focus on the pivotal Phase 3 studies, ACHIEVE I and ACHIEVE II, alongside other relevant clinical data. This information is intended for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of this compound's clinical profile.
Quantitative Data Summary
The following tables summarize the primary and key secondary efficacy endpoints from the ACHIEVE I and ACHIEVE II trials, as well as pooled analyses. These studies were multicenter, randomized, double-blind, placebo-controlled trials that evaluated the efficacy, safety, and tolerability of this compound for the acute treatment of a single migraine attack.[1][2][3]
Table 1: Co-Primary Efficacy Endpoints at 2 Hours Post-Dose
| Trial/Analysis | Outcome | Placebo | This compound 25 mg | This compound 50 mg | This compound 100 mg |
| ACHIEVE I | Pain Freedom | 11.8% | - | 19.2% | 21.2% |
| Absence of Most Bothersome Symptom | 27.8% | - | 38.6% | 37.7% | |
| ACHIEVE II [4][5] | Pain Freedom | 14.3% | 20.7% | 21.8% | - |
| Absence of Most Bothersome Symptom | 27.4% | 34.1% | 38.9% | - | |
| Pooled ACHIEVE I & II | Pain Freedom | 13.0% | - | 20.5% | - |
| Absence of Most Bothersome Symptom | 27.6% | - | 38.7% | - |
Table 2: Key Secondary Efficacy Endpoints at 2 Hours Post-Dose from ACHIEVE I
| Outcome | Placebo | This compound 50 mg | This compound 100 mg |
| Pain Relief | 49% | 61% | 61% |
| Absence of Photophobia | 31.4% | - | 45.8% |
| Sustained Pain Relief (2-24 hours) | 21% | 36% | 38% |
| Sustained Pain Freedom (2-24 hours) | 8.6% | - | 15.4% |
Table 3: Common Adverse Events (within 48 hours, Pooled ACHIEVE I & II)
| Adverse Event | Placebo (n=1122) | This compound 50 mg (n=1118) |
| Nausea | 1.8% | 1.9% |
| Any Adverse Event | 11.5% | 11.2% |
Experimental Protocols
The ACHIEVE I and ACHIEVE II trials shared a similar design to assess the efficacy of this compound in the acute treatment of migraine.
Study Design: Both were multicenter, double-blind, parallel-group, single-attack studies.
Participant Population: Adults aged 18-75 years with a history of migraine (with or without aura) experiencing 2 to 8 migraine attacks per month were enrolled.
Randomization and Treatment:
-
ACHIEVE I: Participants were randomized in a 1:1:1 ratio to receive placebo, this compound 50 mg, or this compound 100 mg.
-
ACHIEVE II: Participants were randomized in a 1:1:1 ratio to receive placebo, this compound 25 mg, or this compound 50 mg.
Participants were instructed to treat a single migraine attack of moderate or severe headache pain intensity. An optional second dose of the assigned treatment could be taken between 2 and 48 hours after the initial dose if needed.
Primary Efficacy Endpoints: The co-primary endpoints, assessed at 2 hours after the initial dose, were:
-
Pain Freedom: Defined as a reduction in headache severity from moderate or severe to no pain.
-
Absence of the Most Bothersome Symptom (MBS): Participants identified their most bothersome migraine-associated symptom from a choice of photophobia, phonophobia, or nausea at the time of treatment. The endpoint was the absence of this symptom at 2 hours.
Secondary Efficacy Endpoints: A variety of secondary endpoints were also evaluated, including:
-
Pain relief at 2 hours (reduction from moderate or severe pain to mild or no pain).
-
Sustained pain relief and pain freedom from 2 to 24 hours.
-
Absence of individual migraine-associated symptoms (photophobia, phonophobia, and nausea) at 2 hours.
-
Patient-reported outcomes such as functional disability and satisfaction with the medication.
Visualizing Pathways and Processes
To further elucidate the context of this compound's mechanism and its clinical evaluation, the following diagrams are provided.
References
- 1. Allergan Announces Positive Phase 3 ACHIEVE I Trial Results for this compound Published in The New England Journal of Medicine [prnewswire.com]
- 2. Allergan reports positive results from ACHIEVE II trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. neurology.org [neurology.org]
- 4. Effect of this compound vs Placebo on Pain and the Most Bothersome Associated Symptom in the Acute Treatment of Migraine: The ACHIEVE II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.abbvie.com [news.abbvie.com]
Ubrogepant Demonstrates Efficacy in Triptan Non-Responders for Acute Migraine Treatment
A comprehensive analysis of clinical trial data reveals that ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, offers a significant therapeutic alternative for migraine patients who have not responded to or are intolerant of triptans. Pooled data from the pivotal ACHIEVE I and II trials underscore this compound's effectiveness in this difficult-to-treat patient population, providing a distinct mechanism of action compared to traditional triptan therapies.
For researchers and drug development professionals, the emergence of CGRP receptor antagonists marks a pivotal shift in migraine therapeutics. This comparison guide provides an objective analysis of this compound's performance in triptan non-responders, supported by experimental data from key clinical trials, and compares its efficacy with other novel treatment options.
Comparative Efficacy of this compound in Triptan-Insufficient Responders
A post-hoc analysis of the pooled data from the ACHIEVE I and ACHIEVE II phase 3 clinical trials provides robust evidence of this compound's efficacy in patients with an insufficient response to triptans. This patient group included individuals with a history of inadequate efficacy, poor tolerability, or contraindications to triptan use.[1][2]
The data consistently show that a 50 mg dose of this compound is superior to placebo in achieving key migraine relief endpoints at 2 hours post-dose. Notably, the failure to respond to a triptan did not predict a failure to respond to this compound.[1]
Table 1: Efficacy of this compound 50 mg vs. Placebo in Triptan-Insufficient Responders (Pooled Data from ACHIEVE I & II)
| Efficacy Endpoint (at 2 hours post-dose) | This compound 50 mg (n=228) | Placebo (n=223) | Odds Ratio (95% CI) | P-value |
| Pain Freedom | 18.0% | 10.8% | 1.8 (1.0, 3.1) | p<.05 |
| Absence of Most Bothersome Symptom (MBS) | 36.0% | 23.3% | 1.8 (1.2, 2.8) | p<.01 |
| Normal Function | 38% | 29% | 1.5 (1.0, 2.3) | p=.048 |
Data sourced from post-hoc analysis of ACHIEVE I and II trials.[2][3]
Comparison with Other Novel Acute Migraine Treatments
The therapeutic landscape for acute migraine treatment has expanded beyond triptans and CGRP antagonists to include lasmiditan, a selective serotonin 5-HT1F receptor agonist. Network meta-analyses have provided indirect comparisons of these novel agents in the broader migraine population, with some analyses focusing specifically on triptan-insufficient responders.
In a network meta-analysis of five randomized controlled trials including 3,004 patients with an insufficient response to triptans, lasmiditan, rimegepant (another CGRP antagonist), and this compound were all found to be more effective than placebo for achieving pain freedom at two hours. While direct head-to-head trials are limited, these analyses suggest that all three novel agents are viable options for this patient population.
Table 2: Comparative Efficacy of Novel Acute Migraine Treatments in Triptan-Insufficient Responders (Network Meta-Analysis Data)
| Treatment | 2-Hour Pain Freedom (Relative Risk vs. Placebo) | 2-Hour Absence of MBS (Relative Risk vs. Placebo) |
| This compound 50 mg | 1.93 (95% CI: 1.52, 2.46) | 1.55 (95% CI: 1.37, 1.75) |
| Rimegepant 75 mg | 1.93 (95% CI: 1.52, 2.46) | 1.55 (95% CI: 1.37, 1.75) |
| Lasmiditan 100 mg | 1.93 (95% CI: 1.52, 2.46) | 1.55 (95% CI: 1.37, 1.75) |
| Lasmiditan 200 mg | 1.93 (95% CI: 1.52, 2.46) | 1.55 (95% CI: 1.37, 1.75) |
Data represents pooled estimates from a network meta-analysis. Note: This analysis found no statistically significant differences in efficacy outcomes among the three agents.
Experimental Protocols: The ACHIEVE I and II Trials
The efficacy of this compound in triptan non-responders was established through a post-hoc analysis of the ACHIEVE I (NCT02828020) and ACHIEVE II (NCT02867709) trials. These were multicenter, randomized, double-blind, placebo-controlled, single-attack phase 3 trials.
Key aspects of the trial methodology include:
-
Participants: Adults aged 18-75 years with a history of migraine with or without aura for at least one year, experiencing 2 to 8 migraine attacks per month with moderate to severe headache pain.
-
Inclusion Criteria: Included a diagnosis of migraine according to the International Classification of Headache Disorders, 3rd edition (beta version) criteria.
-
Exclusion Criteria: Included difficulty distinguishing migraine from other headache types, medication overuse headache (acute treatment on ≥10 days/month), and certain types of migraine aura (e.g., with diplopia or impaired consciousness).
-
Randomization: Participants were randomized in a 1:1:1 ratio to receive placebo, this compound 50 mg, or this compound 100 mg (ACHIEVE I), or placebo, this compound 25 mg, or this compound 50 mg (ACHIEVE II). Randomization was stratified by previous response to triptans and current use of concomitant preventive migraine medication.
-
Intervention: Participants were instructed to take the assigned study medication to treat a single migraine attack of moderate or severe pain intensity.
-
Primary Endpoints: The co-primary efficacy endpoints were pain freedom at 2 hours post-dose and the absence of the most bothersome migraine-associated symptom (photophobia, phonophobia, or nausea) at 2 hours post-dose.
-
Triptan Non-Responder Classification: At baseline, participants were categorized as triptan responders, triptan-insufficient responders (due to insufficient efficacy, poor tolerability, or contraindications), or triptan-naïve based on their historical self-reported experience.
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of this compound and triptans explain why this compound can be effective in patients who do not respond to triptans.
Triptans are agonists of serotonin 5-HT1B and 5-HT1D receptors. Their therapeutic effect is believed to be mediated through vasoconstriction of cranial blood vessels and inhibition of the release of vasoactive neuropeptides, including CGRP, from trigeminal nerve endings.
This compound, in contrast, is a small molecule CGRP receptor antagonist. It directly blocks the CGRP receptor, thereby inhibiting the effects of CGRP, a key neuropeptide in the pathophysiology of migraine that is involved in vasodilation and pain signal transmission.
Comparative signaling pathways of triptans and this compound in migraine.
Experimental Workflow for Assessing Efficacy in Triptan Non-Responders
The following diagram illustrates a generalized workflow for a clinical trial designed to evaluate the efficacy of a novel acute migraine treatment, such as this compound, in a triptan non-responder population, based on the principles of the ACHIEVE trials.
References
Real-World Evidence on the Long-Term Safety and Efficacy of Ubrogepant for Acute Migraine Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the real-world, long-term safety and efficacy of Ubrogepant against other recently developed calcitonin gene-related peptide (CGRP) receptor antagonists, Rimegepant and Zavegepant, for the acute treatment of migraine. The data presented is compiled from observational, real-world studies to offer insights beyond the controlled environment of clinical trials.
Comparative Efficacy in Real-World Settings
The following table summarizes the key efficacy endpoints from real-world studies of this compound, Rimegepant, and Zavegepant. These studies reflect the performance of these treatments in diverse patient populations, often including individuals with chronic migraine and those with a history of inadequate response to other therapies.
| Efficacy Endpoint (at 2 hours post-dose) | This compound (Mayo Clinic Study)[1][2][3] | Rimegepant (GAINER Study)[4][5] | Zavegepant (Cleveland Clinic Study) |
| 2-Hour Pain Freedom | 19.0% (for ≥75% of attacks) | 44.7% | 45.0% (at least half the time) |
| 2-Hour Most Bothersome Symptom (MBS) Freedom | Not Reported | Not Reported | Not Reported |
| Headache Relief | 47.6% (for ≥75% of attacks) | Not Reported | Not Reported |
| Patient Satisfaction ("Very Satisfied") | 31.1% | Not Reported | High willingness to reuse |
Long-Term Safety and Tolerability Profile
This table outlines the long-term safety and tolerability of this compound, Rimegepant, and Zavegepant as observed in open-label extension studies and real-world settings.
| Safety Parameter | This compound (52-Week Extension Study) | Rimegepant (Long-Term, Open-Label Study) | Zavegepant (1-Year Open-Label Safety Study) |
| Most Common Adverse Events | Upper respiratory tract infection, sinusitis, nausea, somnolence | Nausea, nasopharyngitis, upper respiratory tract infection | Dysgeusia (altered taste), nasal discomfort, nausea |
| Treatment-Related Adverse Events | 10-11% | Not specified | Not specified |
| Serious Adverse Events | 2-3% | Rare | None considered treatment-related |
| Discontinuation due to Adverse Events | Low | Low | 6.8% (1.5% due to dysgeusia) |
Experimental Protocols
This compound: Mayo Clinic Real-World Study
-
Study Design : A post-market cohort study conducted at Mayo Clinic Arizona.
-
Patient Population : 106 patients with migraine, of whom 86.8% had chronic migraine. Many had multiple prior unsuccessful treatments and complex medical comorbidities.
-
Methodology : Patients prescribed this compound were contacted 1-3 months after their prescription to answer a standardized questionnaire. Demographic and headache history were obtained from chart reviews.
-
Inclusion Criteria : Diagnosis of migraine with or without aura.
-
Exclusion Criteria : History of migraine aura with diplopia or impaired consciousness, hemiplegic migraine, or retinal migraine. Also excluded were patients with new persistent daily headache, trigeminal autonomic cephalgias, or those requiring frequent hospital treatment for migraine.
Rimegepant: The GAINER Study
-
Study Design : A prospective, multicentric, real-world study conducted across 16 headache centers in Italy.
-
Patient Population : 103 participants with migraine, including those with episodic or chronic migraine, medication overuse, and a high number of prior preventive treatment failures.
-
Methodology : Participants treated one migraine attack with a 75 mg orally disintegrating tablet of Rimegepant and prospectively collected data on migraine features at baseline and at 30-minute intervals up to 2 hours post-dose using a diary.
-
Inclusion Criteria : Diagnosis of migraine with or without aura, or chronic migraine according to ICHD-III criteria, and at least 3 monthly migraine days in the 3 months prior to enrollment.
-
Exclusion Criteria : Contraindications to gepants, concomitant medical conditions that could interfere with the study, pregnancy, and breastfeeding.
Zavegepant: Cleveland Clinic Real-World Study
-
Study Design : A retrospective study evaluating patient-reported outcomes.
-
Patient Population : Patients who had received at least two doses of 10 mg intranasal Zavegepant.
-
Methodology : Data was collected through the validated Migraine Treatment Optimization Questionnaire-5 (MTOQ-5) and supplemental questions assessing pain relief, resolution of the most bothersome symptom, use of rescue medications, adverse effects, and overall satisfaction.
-
Inclusion Criteria (based on related Phase 3 trial) : Adults with a history of two to eight moderate or severe migraine attacks per month.
-
Exclusion Criteria (based on related Phase 3 trial) : Specific details for the real-world study were not provided, but clinical trials typically exclude individuals with certain cardiovascular conditions or hypersensitivity to the drug components.
Signaling Pathways and Experimental Workflows
CGRP Signaling Pathway and Gepant Mechanism of Action
Caption: CGRP signaling pathway and the mechanism of action of gepants.
Typical Real-World Study Workflow
Caption: A typical workflow for a real-world study on acute migraine treatments.
References
Ubrogepant for Acute Migraine Treatment: A Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy and safety of ubrogepant, a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, for the acute treatment of migraine. The data presented is aggregated from multiple pivotal clinical trials and compared with other acute migraine treatments. Detailed experimental protocols and a visualization of the underlying signaling pathway are included to support further research and drug development efforts.
Mechanism of Action
This compound functions by competitively blocking the CGRP receptor, thereby inhibiting the downstream effects of CGRP, a neuropeptide implicated in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation and neurogenic inflammation. By antagonizing the CGRP receptor, this compound mitigates these effects without causing the vasoconstriction associated with triptans.
Efficacy of this compound: A Meta-Analysis of Pivotal Trials
The efficacy of this compound for the acute treatment of migraine has been primarily established in two large, randomized, double-blind, placebo-controlled phase 3 trials: ACHIEVE I and ACHIEVE II. The following tables summarize the pooled efficacy data from these trials.
Table 1: Co-Primary Efficacy Endpoints at 2 Hours Post-Dose
| Outcome | This compound 50 mg (n=1118) | This compound 100 mg (n=557) | Placebo (n=1122) |
| Pain Freedom | 20.5% | 21.2% | 13.0% |
| Odds Ratio (95% CI) vs. Placebo | 1.72 (1.34, 2.22) | 1.88 (1.35, 2.62) | - |
| P-value vs. Placebo | <0.001 | <0.001 | - |
| Absence of Most Bothersome Symptom ¹ | 38.7% | 37.7% | 27.6% |
| Odds Ratio (95% CI) vs. Placebo | 1.68 (1.37, 2.05) | 1.59 (1.21, 2.09) | - |
| P-value vs. Placebo | <0.001 | <0.001 | - |
¹Most bothersome symptom (MBS) was self-identified by patients as photophobia, phonophobia, or nausea.
Table 2: Secondary Efficacy Endpoints at 2 Hours Post-Dose
| Outcome | This compound 50 mg | This compound 100 mg | Placebo |
| Pain Relief ² | 60.7% | 61.4% | 49.1% |
| P-value vs. Placebo | <0.001 | <0.001 | - |
| Absence of Photophobia | 43.8% | - | 35.5% |
| P-value vs. Placebo | <0.05 | - | - |
| Absence of Phonophobia | 54.1% | - | 46.3% |
| P-value vs. Placebo | <0.05 | - | - |
²Pain relief was defined as a reduction in headache severity from moderate or severe to mild or no pain.
Safety and Tolerability of this compound
The safety profile of this compound has been demonstrated to be favorable in clinical trials. The most common adverse events are generally mild to moderate in severity.
Table 3: Common Treatment-Emergent Adverse Events (within 48 hours)
| Adverse Event | This compound 50 mg (n=954) | This compound 100 mg (n=557) | Placebo (n=984) |
| Nausea | 1.9% | 4.1% | 1.8% |
| Somnolence/Fatigue | 1.3% | 2.5% | 0.9% |
| Dizziness | 1.4% | 2.1% | 1.6% |
| Dry Mouth | 0.5% | 2.3% | 0.4% |
Serious adverse events were rare and not considered to be treatment-related.[1]
Comparison with Other Acute Migraine Treatments
Direct head-to-head comparative trials between this compound and other acute migraine treatments are limited. However, network meta-analyses provide indirect comparisons.
Table 4: Indirect Comparison of Efficacy for Pain Freedom at 2 Hours (Odds Ratio vs. Placebo)
| Treatment | Odds Ratio (95% Credible Interval) |
| This compound 50 mg | 1.8 (1.3, 2.5) |
| This compound 100 mg | 1.97 (1.27, 3.07) |
| Rimegepant 75 mg | 2.0 (1.45, 2.75) |
| Lasmiditan 100 mg | 2.28 (1.75, 2.96) |
| Lasmiditan 200 mg | 2.88 (2.22, 3.73) |
| Sumatriptan 100 mg | 2.8 (2.2, 3.6) |
| Eletriptan 40 mg | 4.8 (3.6, 6.4) |
Data from a network meta-analysis. Indirect comparisons should be interpreted with caution.
Triptans, such as sumatriptan and eletriptan, generally show higher efficacy for 2-hour pain freedom in these indirect comparisons. However, gepants like this compound offer an alternative for patients with contraindications to triptans (e.g., cardiovascular disease) or those who experience intolerable side effects.
Experimental Protocols of Pivotal Trials (ACHIEVE I & II)
A standardized methodology was employed across the ACHIEVE I and ACHIEVE II trials to ensure robust and comparable data.
Study Design
-
Type: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group, single-attack trials.
-
Population: Adults aged 18-75 years with a history of migraine with or without aura for at least one year, experiencing 2 to 8 moderate to severe migraine attacks per month.
-
Intervention: Participants were randomized to receive this compound (50 mg or 100 mg in ACHIEVE I; 25 mg or 50 mg in ACHIEVE II) or placebo to treat a single migraine attack of moderate to severe pain intensity.
-
Primary Endpoints:
-
Pain freedom at 2 hours post-dose: Defined as a reduction in headache severity from moderate or severe to no pain.
-
Absence of the most bothersome symptom (MBS) at 2 hours post-dose: The MBS was identified by the patient from a choice of photophobia, phonophobia, or nausea.
-
-
Key Secondary Endpoints:
-
Pain relief at 2 hours post-dose.
-
Sustained pain freedom from 2 to 24 hours.
-
Absence of photophobia, phonophobia, and nausea at 2 hours post-dose.
-
-
Key Inclusion Criteria:
-
History of migraine for ≥1 year, consistent with ICHD-3 criteria.
-
Migraine onset before age 50.
-
2-8 moderate to severe migraine attacks per month for the 3 months prior to screening.
-
-
Key Exclusion Criteria:
-
History of hemiplegic or basilar migraine.
-
Use of acute migraine medication on ≥10 days per month.
-
Concomitant use of strong CYP3A4 inhibitors.
-
History of significant cardiovascular disease.
-
Experimental Workflow
References
Safety Operating Guide
Navigating the Disposal of Ubrogepant in a Research Environment: A Procedural Guide
The proper disposal of ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct disposal procedures is paramount to ensure compliance with regulations and to mitigate potential environmental harm, particularly given that this compound is classified as very toxic to aquatic life with long-lasting effects.[1] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.
General Principles of this compound Disposal
Before initiating any disposal process, it is essential to consult the Safety Data Sheet (SDS) for this compound and to adhere to all prevailing country, federal, state, and local regulations.[2][3] The primary methods for the disposal of chemical waste from laboratories involve incineration or utilizing a licensed hazardous material disposal company.[4] Under no circumstances should this compound or its containers be disposed of down the drain, a practice that is now prohibited by the EPA's Final Rule of 2019.[5]
Key Disposal Considerations:
| Waste Type | Recommended Disposal Method |
| Unused/Expired this compound | Offer to a licensed hazardous material disposal company. |
| Contaminated Labware (e.g., vials, gloves, etc.) | Dispose of as hazardous waste in accordance with institutional and local guidelines. |
| Empty this compound Containers | Decontaminate by scrubbing with alcohol, then dispose of according to institutional protocols. |
| Spillage Material | Absorb with inert material (e.g., diatomite) and dispose of as hazardous waste. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.
-
Segregation of Waste:
-
Isolate all this compound-containing waste from other laboratory waste streams.
-
This includes pure this compound, solutions, contaminated personal protective equipment (PPE), and labware.
-
-
Containerization:
-
Use designated, properly labeled, and sealed hazardous waste containers.
-
Ensure containers are compatible with the chemical nature of the waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep the container tightly closed.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Alternatively, excess and expired materials are to be offered to a licensed hazardous material disposal company.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative for all laboratory personnel to be trained on these regulations and to follow the specific waste management plans established by their institution. The 2019 EPA final rule explicitly prohibits the sewering of hazardous pharmaceutical waste.
While the provided Safety Data Sheets and general guidelines offer a framework for disposal, specific experimental protocols for the breakdown or neutralization of this compound prior to disposal are not publicly available. Therefore, adherence to the established procedures for hazardous chemical waste is the recommended and compliant approach. No quantitative data on this compound disposal, such as optimal incineration temperatures or specific environmental degradation rates, were found in the available resources. Researchers must rely on the expertise of their institution's EHS department and licensed waste management contractors to ensure safe and compliant disposal.
References
Essential Safety and Logistical Information for Handling Ubrogepant
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. The following procedural guidance is based on available safety data sheets (SDS) and aims to be a preferred source for laboratory safety and chemical handling information.
Hazard Identification and Classification
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary hazards associated with this compound are summarized below.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields |
| Hand Protection | Protective Gloves | Impervious material |
| Body Protection | Impervious Clothing | To prevent skin contact |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas or with appropriate exhaust ventilation |
Operational Plan: Handling and Storage
Safe Handling Procedures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation.
-
Dust Prevention: Avoid the generation and inhalation of dust and aerosols.
-
Hygiene: Wash hands, face, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the handling area.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Recommended storage temperature for the powder form is -20°C.
-
Keep away from direct sunlight and sources of ignition.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
Spill and Waste Disposal:
-
Containment: For spills, prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.
-
Cleanup:
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
-
Disposal: Dispose of contaminated materials as hazardous waste. Do not release into the environment.
For unused or expired medicine in a non-laboratory setting, the best method of disposal is through a drug take-back program. If a take-back program is not available, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed plastic bag, and then discarded in the household trash.
Experimental Protocols
The available documentation summarizes the results of nonclinical toxicology studies but does not provide detailed experimental protocols. This compound was found to be non-mutagenic and non-genotoxic in in-vitro and in-vivo assays. Carcinogenicity studies in mice and rats showed no evidence of carcinogenicity.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
